Isoscutellarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62023-92-1 |
|---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)11-5-9(23)13-12(31-11)6-10(24)18(14(13)25)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-6,15-17,19,21-22,24-28H,(H,29,30)/t15-,16-,17+,19-,21+/m0/s1 |
InChI Key |
HBLWMMBFOKSEKW-BHWDSYMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isoscutellarin: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin, a flavonoid glycoside, has garnered significant attention in the scientific community for its wide range of pharmacological activities. As a key bioactive compound, understanding its natural origins and efficient extraction is paramount for advancing research and development in pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and purification, tailored for professionals in the field.
Natural Sources of this compound
This compound is predominantly found in various plant species, with notable concentrations in the Lamiaceae and Asteraceae families. The primary sources include species of Scutellaria, Clerodendrum, and Erigeron.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant materials.
| Plant Species | Family | Plant Part | This compound Content (% dry weight) | Reference |
| Erigeron breviscapus | Asteraceae | Whole Plant | Up to 1.02% | [1][2] |
| Scutellaria baicalensis | Lamiaceae | Roots | Variable, often co-occurs with other flavonoids | [3] |
| Scutellaria lateriflora | Lamiaceae | Aerial Parts | Lower than S. baicalensis | [4] |
| Clerodendrum glandulosum | Lamiaceae | Leaves | Present, quantification variable | |
| Clerodendrum paniculatum | Lamiaceae | Leaves | Identified, specific yield not detailed | [5] |
Extraction Methodologies
The efficient extraction of this compound from its natural sources is a critical step in its isolation and purification. Various techniques have been developed and optimized, ranging from conventional solvent extraction to more advanced methods.
Conventional Solvent Extraction
This method involves the use of organic solvents to extract this compound from the plant matrix. The choice of solvent is crucial and is typically based on the polarity of the target compound.
Experimental Protocol: Maceration of Clerodendrum paniculatum Leaves
-
Plant Material Preparation: Air-dry the leaves of Clerodendrum paniculatum at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction: Macerate the powdered leaves in n-hexane to remove non-polar compounds. Follow this with extraction using ethyl acetate and then ethanol to isolate compounds of varying polarities.[5]
-
Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Fractionation: Subject the crude extract to further fractionation using column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient mobile phase to isolate this compound.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. This method often requires less solvent and shorter extraction times compared to conventional methods.
Experimental Protocol: UAE of this compound from Erigeron breviscapus
-
Plant Material: Use dried and powdered whole plant material of Erigeron breviscapus.
-
Solvent System: Prepare a deep eutectic solvent (DES) composed of choline chloride and acetamide (1:4 mol/mol) with 30% water.[6][7]
-
Extraction Parameters:
-
Procedure: a. Mix the powdered plant material with the DES in a flask. b. Place the flask in an ultrasonic bath and sonicate according to the specified parameters. c. After extraction, centrifuge the mixture to separate the supernatant from the plant debris. d. The supernatant contains the extracted this compound.
-
Yield: This method can yield up to 32.13 mg/g of this compound from Erigeron breviscapus.[6]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of the target compounds. This technique is known for its high efficiency and reduced extraction time.
Experimental Protocol: MAE of this compound from Erigeron breviscapus
-
Plant Material: Use 10 g of dried, powdered Erigeron breviscapus.
-
Solvent: Use 100 mL of 75% ethanol.
-
Extraction Parameters:
-
Procedure: a. Combine the plant material and solvent in a microwave-safe extraction vessel. b. Place the vessel in a microwave extractor and apply the specified parameters. c. After extraction, allow the mixture to cool and then filter to separate the extract. d. Concentrate the extract to obtain the crude this compound.
-
Yield: A maximum yield of 1.02% this compound can be achieved with this method.[1][2]
Purification Techniques
Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound to a high degree of purity.
Macroporous Resin Chromatography
This technique is effective for the separation and purification of flavonoids from crude extracts. The choice of resin is critical for optimal adsorption and desorption.
Experimental Protocol: Purification of this compound from Erigeron breviscapus Extract
-
Resin Selection: HPD-800 resin is recommended for its high adsorption and desorption capacity for scutellarin.[8]
-
Column Preparation: Pack a glass column with the HPD-800 resin and equilibrate it with the appropriate solvent.
-
Loading: Dissolve the crude extract of E. breviscapus in a suitable solvent and load it onto the column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed this compound with an appropriate concentration of ethanol.
-
Outcome: This process can increase the this compound content from 2.61% in the crude extract to 40.96% in the final product, with a recovery yield of 95.01%.[8]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.
Experimental Protocol: Two-Step HSCCC Purification of this compound
-
Crude Sample Preparation: Obtain a crude extract of this compound from Erigeron breviscapus.
-
First HSCCC Separation:
-
Solvent System: n-hexane–ethyl acetate–methanol–acetic acid–water (1:6:1.5:1:4, v/v/v/v/v).
-
This step will yield a fraction with approximately 81.3% purity.
-
-
Second HSCCC Separation:
-
Solvent System: ethyl acetate–n-butanol–acetonitrile–0.1% HCl (5:2:5:10, v/v/v/v).
-
-
Final Purity: The two-step HSCCC process can achieve a final purity of 95.6% for this compound.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects.[9][10] Activation of Akt by this compound leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic proteins like Bcl-2.
Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. This compound has been found to inhibit the activation of this pathway, thereby reducing inflammation-mediated tissue damage.[11][12] By inhibiting cGAS and STING, this compound can decrease the production of pro-inflammatory cytokines.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Microwave-assisted extraction of scutellarin from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic extraction and purification of scutellarin from Erigerontis Herba using deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic extraction and purification of scutellarin from Erigerontis Herba using deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of scutellarin from crude extracts of Erigeron breviscapus (vant.) Hand. Mazz. by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Isoscutellarin: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin is a flavonoid, a class of natural products known for their diverse biological activities. It is the glucuronide of Isoscutellarein and an isomer of the more extensively studied Scutellarin. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes relevant information on its isomer, Scutellarin, and its aglycone, Scutellarein, to provide a comparative context. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments cited for related compounds are provided.
Chemical Structure and Properties
This compound, a flavonoid glycoside, possesses a fundamental structure derived from flavone. Its chemical identity is defined by the specific arrangement of hydroxyl and glucuronic acid moieties on the flavone backbone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |
| Molecular Formula | C₂₁H₁₈O₁₂ | [1] |
| Molecular Weight | 462.36 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O | [1] |
| InChI Key | HBLWMMBFOKSEKW-BHWDSYMASA-N | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is limited. However, the following sections outline the expected spectral characteristics based on its structure and data from related compounds.
UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically designated as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). These bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively. While specific absorption maxima for this compound are not available, a typical HPLC-UV analysis of its isomer, Scutellarin, utilizes a detection wavelength of 335 nm[3].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
-
C=O stretching: A strong absorption band around 1650-1660 cm⁻¹ corresponding to the γ-pyrone carbonyl group.
-
C=C stretching: Aromatic ring vibrations in the 1450-1610 cm⁻¹ region.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not available in the provided search results. The structural elucidation of flavonoids is heavily reliant on 1D and 2D NMR techniques to assign the chemical shifts of protons and carbons, providing insights into the substitution pattern and glycosylation site.
Experimental Protocols
While specific protocols for this compound are scarce, methodologies for the isolation of related flavonoids from natural sources, the synthesis of its aglycone, and the analytical determination of its isomer provide a valuable framework for researchers.
Isolation of Flavonoids from Theobroma grandiflorum
This compound has been identified in the seeds of Theobroma grandiflorum (Cupuaçu)[4]. A general protocol for the activity-guided fractionation of flavonoids from plant material is as follows:
Experimental Workflow: Flavonoid Isolation
Caption: General workflow for the isolation of flavonoids from plant sources.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.
-
Fractionation: The crude extract is concentrated and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to further separate the components.
-
Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Synthesis of Scutellarein (Aglycone of this compound)
An efficient chemical synthesis of Scutellarein has been reported, which involves the hydrolysis of Scutellarin[5].
Protocol:
-
Reaction Setup: Scutellarin is dissolved in 90% ethanol.
-
Hydrolysis: Concentrated sulfuric acid is added as a catalyst, and the reaction mixture is heated under a nitrogen atmosphere at 120°C for 48 hours.
-
Workup and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, Scutellarein, is isolated and purified.
HPLC-UV Method for the Determination of Scutellarin
A validated HPLC method for the quantification of Scutellarin in rat plasma has been established and can be adapted for this compound with appropriate validation[3].
Table 2: HPLC-UV Method Parameters for Scutellarin Analysis
| Parameter | Condition |
| Column | Diamonsil ODS (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:50mM dihydrogen ammonium phosphate buffer (22:15:63, v/v/v), pH 2.5 |
| Flow Rate | Isocratic |
| Detection | UV at 335 nm |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate after acidification |
Signaling Pathway Interactions
The biological activities of flavonoids are often attributed to their interaction with various cellular signaling pathways. While specific studies on this compound are limited, extensive research on its isomer, Scutellarin, provides valuable insights into the potential mechanisms of action.
PI3K/AKT Signaling Pathway
Scutellarin has been shown to exert neuroprotective and cardioprotective effects through the activation of the PI3K/AKT signaling pathway[6][7][8][9][10]. This pathway is crucial for cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
Caption: Scutellarin activates the PI3K/AKT pathway, promoting cell survival.
Activation of PI3K by Scutellarin leads to the phosphorylation of AKT. Phosphorylated AKT, in turn, upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately leading to enhanced cell survival[6][7].
Notch Signaling Pathway
The Notch signaling pathway is another important target of Scutellarin, particularly in the context of cardiovascular health. Scutellarin has been shown to prevent myocardial fibrosis by potentially inhibiting the endothelial-mesenchymal transition through the Notch pathway[8][11].
Notch Signaling Pathway in Myocardial Fibrosis
Caption: Scutellarin may inhibit myocardial fibrosis via the Notch pathway.
Studies suggest that Scutellarin treatment increases the expression of key components of the Notch pathway, such as Notch1, Jagged1, and Hes1, while reducing markers of endothelial-mesenchymal transition, thereby mitigating fibrosis[11].
Conclusion
This compound is a flavonoid with a well-defined chemical structure. However, there is a notable lack of specific experimental data regarding its physicochemical properties, comprehensive spectral analysis, and detailed biological activities. The information available for its isomer, Scutellarin, provides a valuable starting point for researchers interested in this compound. Further investigation is warranted to fully characterize this compound and elucidate its specific pharmacological profile and therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this area.
References
- 1. This compound | C21H18O12 | CID 11996857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 27740-01-8 CAS MSDS (Scutellarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New bioactive polyphenols from Theobroma grandiflorum ("cupuaçu") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scutellarin regulates osteoarthritis in vitro by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isoscutellarin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscutellarin, a flavonoid glycoside, has demonstrated significant antioxidant and anti-inflammatory activities in a variety of preclinical models. This technical guide provides an in-depth overview of the current scientific literature on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for oxidative stress- and inflammation-mediated diseases.
Introduction
This compound (Scutellarin), a major active component isolated from the traditional medicinal herb Erigeron breviscapus, has garnered considerable attention for its broad pharmacological effects.[1] Structurally, it is the 7-O-glucuronide of scutellarein. Accumulating evidence suggests that this compound exerts potent antioxidant and anti-inflammatory effects, making it a promising candidate for the development of novel therapeutics.[2][3] This document synthesizes the available data on its biological activities, focusing on the underlying molecular mechanisms and providing detailed experimental context.
Antioxidant Properties of this compound
This compound's antioxidant effects are attributed to both direct radical scavenging and the modulation of endogenous antioxidant defense systems. While direct radical scavenging activity is more pronounced in its aglycone form, scutellarein, this compound demonstrates significant cellular antioxidant effects.
In Vitro Antioxidant Activity
Quantitative data on the direct radical scavenging activity of this compound is limited in the current literature. However, its aglycone, scutellarein, has been shown to possess potent radical scavenging properties.
Table 1: In Vitro Antioxidant Activity of Scutellarein (Aglycone of this compound)
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Not explicitly found for this compound | |
| ABTS Radical Scavenging | Not explicitly found for this compound | |
| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly found for this compound |
Note: Further studies are required to determine the specific IC50 values of this compound in these standard antioxidant assays.
Cellular Antioxidant Activity
This compound has been shown to protect cells from oxidative stress by modulating intracellular antioxidant pathways.
Table 2: Cellular Antioxidant Effects of this compound
| Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect | Reference |
| HT22 cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | Not specified | Increased superoxide dismutase (SOD) activity, inhibited reactive oxygen species (ROS) generation. | [1] |
| Vascular Endothelial Cells | High glucose | Not specified | Protected against damage through PINK1/Parkin-mediated mitophagy. | [2] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add serial dilutions of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
This assay measures the ability of a compound to inhibit intracellular ROS generation.
-
Plate cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Incubate the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Quercetin is often used as a positive control.
-
The CAA value is calculated based on the area under the fluorescence curve.
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects by inhibiting key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
In Vitro Anti-inflammatory Activity
Table 3: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | IC50 | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Not specified | Inhibition of nitric oxide (NO) production. | [4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 25, 50, 75 µM (for Scutellarein) | Not specified | Reduced expression of p-p65 and p-IκBα. | [5] |
| Chondrocytes | IL-1β | Not specified | Not specified | Reduced expression of MMP-13, ADAMTS-5, COX-2, and iNOS. |
In Vivo Anti-inflammatory Activity
Table 4: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Induction | This compound Dosage | Route of Administration | Observed Effect | Reference |
| Myocardial Infarction Rats | Isoprenaline-induced | 10, 20, 40 mg/kg/day | Intravenous | Reduced serum levels of cTn-T, cTn-I, AST, and LDH. Increased cardiac SOD and CAT activities. Decreased cardiac MDA and iNOS content. Reduced expression of Bax, p53, Caspase-3, Caspase-9, Cytochrome C, NGAL, NF-κB, IL-1β, and IL-6. Increased Bcl-2 expression. | [6] |
Experimental Protocols
This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
This is a classic acute inflammation model used to evaluate the anti-inflammatory activity of compounds.
-
Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Signaling Pathways Modulated by this compound
This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[7] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to suppress the phosphorylation of p38 MAPK and ERK1/2.[8]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been reported to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2]
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a range of diseases characterized by oxidative stress and inflammation. While the existing preclinical data are encouraging, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in humans, and to establish its clinical efficacy and safety. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising molecule to a clinically relevant therapeutic agent.
References
- 1. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. مقاله Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [civilica.com]
- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isoscutellarin: A Multifaceted Flavonoid for Cardiovascular Disease Therapy
A Technical Guide for Researchers and Drug Development Professionals
Isoscutellarin, a flavonoid glycoside primarily derived from Erigeron breviscapus, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Extensive preclinical research has demonstrated its potent cardioprotective effects, stemming from its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies and detailed experimental protocols.
Mechanisms of Action in Cardiovascular Pathologies
This compound exerts its beneficial effects on the cardiovascular system through the modulation of multiple signaling pathways implicated in various disease processes, including myocardial infarction, atherosclerosis, cardiac hypertrophy, and endothelial dysfunction.
Myocardial Infarction
In the context of myocardial infarction (MI), this compound has been shown to mitigate ischemia-reperfusion (I/R) injury and isoprenaline-induced cardiac damage.[1][2] Its protective actions are attributed to the suppression of oxidative stress, inflammation, and apoptosis.[1][3]
Anti-inflammatory Effects: this compound treatment has been demonstrated to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to inhibit the NF-κB signaling pathway.[1]
Antioxidant Properties: The compound enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][3]
Anti-apoptotic Activity: this compound modulates the expression of apoptosis-related proteins, leading to a decrease in pro-apoptotic factors like Bax, Caspase-3, Caspase-9, and p53, and an increase in the anti-apoptotic protein Bcl-2.[1][3] This is in part mediated by the inhibition of the cGAS-STING signaling pathway.[4][5][6]
Endothelial Dysfunction and Atherosclerosis
This compound plays a crucial role in preserving endothelial function and preventing the development of atherosclerosis.[7] It protects vascular endothelial cells from oxidative stress-induced damage and improves endothelium-dependent relaxation.[7] In animal models of atherosclerosis, oral administration of this compound has been shown to ameliorate hyperlipidemia and reduce oxidative stress.[7] The underlying mechanism involves the upregulation of Cathepsin D to rescue autophagy-lysosomal function in endothelial cells under ischemia/reperfusion conditions.[8][9]
Cardiac Hypertrophy and Fibrosis
This compound has demonstrated significant anti-hypertrophic and anti-fibrotic effects. It can inhibit cardiomyocyte hypertrophy induced by stimuli such as phenylephrine.[10] Furthermore, in models of myocardial fibrosis, this compound treatment has been shown to reduce collagen deposition and improve cardiac function.[11] This is achieved through the inhibition of endothelial-mesenchymal transition (EndoMT), potentially via the Notch signaling pathway.[11] It also modulates the TGF-β1/MAPK signaling pathway to prevent the progression of cardiac fibrosis.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiovascular disease biomarkers.
Table 1: Effects of this compound on Cardiac Injury Markers and Oxidative Stress in a Rat Model of Myocardial Infarction [1][3]
| Parameter | Model Group | This compound (40 mg/kg) | Percentage Change |
| Serum Cardiac Injury Markers | |||
| cTn-T | Increased | Decreased | ↓ |
| cTn-I | Increased | Decreased | ↓ |
| AST | Increased | Decreased | ↓ |
| LDH | Increased | Decreased | ↓ |
| Cardiac Tissue Oxidative Stress Markers | |||
| SOD Activity | Decreased | Increased | ↑ |
| CAT Activity | Decreased | Increased | ↑ |
| GSH Content | Decreased | Increased | ↑ |
| MDA Content | Increased | Decreased | ↓ |
| iNOS Content | Increased | Decreased | ↓ |
cTn-T: cardiac Troponin T; cTn-I: cardiac Troponin I; AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; MDA: Malondialdehyde; iNOS: inducible Nitric Oxide Synthase.
Table 2: Effects of this compound on Apoptotic and Inflammatory Markers in a Rat Model of Myocardial Infarction [1][3]
| Parameter | Model Group | This compound (40 mg/kg) | Percentage Change |
| Apoptosis-Related Proteins | |||
| Bax | Increased | Decreased | ↓ |
| p53 | Increased | Decreased | ↓ |
| Caspase-3 | Increased | Decreased | ↓ |
| Caspase-9 | Increased | Decreased | ↓ |
| Cytochrome C | Increased | Decreased | ↓ |
| Bcl-2 | Decreased | Increased | ↑ |
| Inflammatory Markers | |||
| NGAL | Increased | Decreased | ↓ |
| NF-κB | Increased | Decreased | ↓ |
| IL-1β | Increased | Decreased | ↓ |
| IL-6 | Increased | Decreased | ↓ |
NGAL: Neutrophil Gelatinase-Associated Lipocalin; NF-κB: Nuclear Factor kappa B; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6.
Key Experimental Protocols
This section outlines the methodologies for inducing and evaluating the effects of this compound in a common animal model of myocardial infarction.
Isoprenaline-Induced Myocardial Infarction in Rats
Objective: To investigate the protective effects of this compound against isoprenaline (ISO)-induced myocardial infarction in rats.[1][2]
Animal Model: Male Sprague-Dawley rats.
Induction of Myocardial Infarction:
-
Administer isoprenaline hydrochloride (45 mg/kg body weight) subcutaneously to rats on the first day of the experiment to induce myocardial infarction.[2]
This compound Treatment:
-
Following ISO administration, inject different doses of this compound (e.g., 10, 20, and 40 mg/kg body weight) intravenously via the tail vein for 7 consecutive days.[2] A control group receives saline, and a model group receives only ISO.
Assessment of Cardioprotective Effects:
-
Serum Analysis: On day 8, collect blood samples and measure the serum levels of cardiac injury markers (cTn-T, cTn-I, AST, LDH) using specific ELISA kits.[1][3]
-
Cardiac Tissue Analysis:
-
Harvest the hearts and homogenize a portion of the left ventricle tissue.
-
Measure the activities of antioxidant enzymes (SOD, CAT) and the levels of GSH and MDA using commercially available kits.[1][3]
-
Perform Western blot analysis on the remaining tissue homogenates to determine the protein expression levels of apoptotic markers (Bax, Bcl-2, Caspase-3, etc.) and inflammatory markers (NF-κB, IL-1β, etc.).[1][3]
-
-
Histopathological Examination:
-
Fix a portion of the heart tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe myocardial tissue damage, inflammatory cell infiltration, and necrosis.[1]
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of cardiovascular disease.
Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: this compound's anti-apoptotic effect via inhibition of the cGAS-STING pathway.
Caption: Experimental workflow for evaluating this compound in a rat model of myocardial infarction.
References
- 1. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [ijbms.mums.ac.ir]
- 3. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Effects of scutellarin on the mechanism of cardiovascular diseases: a review [frontiersin.org]
- 7. Scutellarin protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Scutellarin ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function [frontiersin.org]
- 9. Scutellarin ameliorates ischemia/reperfusion-mediated endothelial dysfunction by upregulating cathepsin D expression to rescue autophagy-lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isoscutellarin and its Congeners in Oncology: A Technical Guide for Cancer Research and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoscutellarin and its related flavonoid compounds, scutellarin and scutellarein, have emerged as promising candidates in cancer research. Possessing a range of anti-tumor properties, these natural compounds modulate a multitude of cellular signaling pathways implicated in carcinogenesis and tumor progression. This technical guide provides a comprehensive overview of the current state of research, focusing on the mechanism of action, preclinical efficacy, and key experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways are visualized through detailed diagrams. This document aims to serve as an in-depth resource for researchers and professionals in the field of oncology drug development.
Introduction: Nomenclature and Chemical Relationships
It is crucial to understand the relationship between this compound, scutellarin, and scutellarein to accurately interpret the existing body of research.
-
Scutellarin: A flavonoid glycoside, specifically the 7-O-glucuronide of scutellarein.
-
Scutellarein: The aglycone of scutellarin. In vivo, scutellarin is often hydrolyzed to scutellarein, which is more readily absorbed.
-
This compound: A metabolite of scutellarein.
Due to this metabolic relationship, much of the research has been conducted on scutellarin and scutellarein, with the understanding that their biological activities are closely linked. This guide will encompass the findings for both scutellarin and scutellarein, providing a holistic view of their therapeutic potential.
Mechanism of Action
Scutellarin and scutellarein exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: They trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.
-
Inhibition of Metastasis and Invasion: They have been shown to suppress the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) and affecting epithelial-mesenchymal transition (EMT) markers.
-
Anti-Angiogenesis: Scutellarin has been observed to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
Induction of Autophagy: In some cancer types, these flavonoids can induce autophagy, a cellular self-degradation process that can lead to cell death.
Preclinical Efficacy: In Vitro Studies
The cytotoxic and anti-proliferative effects of scutellarin and scutellarein have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 1: IC50 Values of Scutellarin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | HCT-116 | 77 | [1] |
| Prostate Cancer | PC-3 | 73 | [1] |
| Hepatocellular Carcinoma | HepG-2 | 56 | [1] |
| Ovarian Cancer | SKOV3 | 176.9 | [2] |
| Ovarian Cancer | A2780 | 142.7 | [2] |
| Ovarian Cancer | OVCAR8 | 173 | [2] |
| Glioblastoma | SF-295 | 92.56 µg/mL | [3] |
Table 2: IC50 Values of Scutellarein in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | CL-40 | 40.9 | [4] |
| Colon Cancer | T84 | 40 | [4] |
| Colon Cancer | SW480 | 39.6 | [4] |
Key Signaling Pathways Modulated by Scutellarin and Scutellarein
The anticancer activities of scutellarin and its congeners are attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Scutellarin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.
References
- 1. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarin suppresses ovarian cancer progression by targeting METTL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Isoscutellarin: A Promising Flavonoid for the Management of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic diseases, including type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease, represent a significant and growing global health burden. Isoscutellarin, a flavonoid glucuronide also known as Scutellarin, has emerged as a compelling therapeutic candidate due to its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound in treating metabolic diseases. We delve into its mechanism of action, focusing on key signaling pathways, and present quantitative data from preclinical studies in structured tables. Detailed experimental protocols for pivotal assays are provided to facilitate further research and development in this promising area.
Introduction
This compound is a naturally occurring flavonoid found in various medicinal plants, including those from the Scutellaria and Erigeron genera. Traditionally used in herbal medicine, recent scientific investigations have highlighted its potent anti-inflammatory, antioxidant, and metabolic-regulating properties.[1] This guide synthesizes the current understanding of this compound's effects on metabolic homeostasis, providing a valuable resource for researchers and drug developers.
Mechanism of Action: Key Signaling Pathways
This compound exerts its beneficial effects on metabolic health through the modulation of several critical signaling pathways. These include the AMP-activated protein kinase (AMPK) pathway, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, and the nuclear factor-kappa B (NF-κB) pathway.
Activation of the AMPK Signaling Pathway
AMPK is a central regulator of cellular energy metabolism. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been shown to activate AMPK, leading to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[2]
Caption: this compound activates AMPK, promoting glucose uptake and fatty acid oxidation.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial component of insulin signaling. Insulin resistance, a hallmark of type 2 diabetes, is characterized by impaired PI3K/Akt signaling. This compound has been demonstrated to enhance insulin sensitivity by promoting the phosphorylation and activation of key components of this pathway, thereby facilitating glucose transporter 4 (GLUT4) translocation to the cell membrane and increasing glucose uptake.
References
Isoscutellarin: A Comprehensive Technical Guide on its Therapeutic Potential in Orthopedic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscutellarin, a flavonoid glucuronide, has emerged as a promising therapeutic agent for a range of orthopedic diseases, primarily owing to its potent anti-inflammatory, anti-oxidative, and anti-catabolic properties. This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a focus on its mechanisms of action in orthopedic conditions such as osteoarthritis and rheumatoid arthritis. We will delve into the signaling pathways modulated by this compound, present quantitative data from key studies in structured tables for comparative analysis, and provide detailed experimental protocols for the methodologies cited. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
Orthopedic diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA), are characterized by chronic inflammation, progressive tissue degradation, and significant pain, leading to disability for millions worldwide.[1] Current therapeutic strategies often focus on symptom management and can be associated with adverse side effects. This compound, a natural compound, has garnered significant attention for its potential to address the underlying pathological processes of these diseases.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on this compound's effects on orthopedic pathologies.
Mechanism of Action in Orthopedic Diseases
This compound exerts its therapeutic effects in orthopedic diseases primarily through the modulation of key inflammatory and catabolic signaling pathways. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. In pathological joint conditions, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) activate this pathway, leading to the expression of genes encoding inflammatory mediators and matrix-degrading enzymes.[4][5] this compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as JNK, p38, and ERK, is another critical regulator of cellular processes involved in inflammation and cartilage degradation.[4][6] this compound has been demonstrated to suppress the phosphorylation of key MAPK components, including JNK, p38, and ERK, in response to inflammatory stimuli.[1][3] By inhibiting these kinases, this compound effectively downregulates the expression of downstream targets, including matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which are responsible for the breakdown of the cartilage extracellular matrix.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound on key markers of orthopedic diseases.
Table 1: In Vitro Effects of this compound on Chondrocytes
| Cell Type | Treatment | This compound Concentration | Effect | Reference |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent decrease in MMP-13 and ADAMTS-5 protein expression. | [2] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent decrease in COX-2 and iNOS protein expression. | [2] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent increase in Collagen II and Aggrecan protein expression. | [2] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Dose-dependent inhibition of p-p38 and p-JNK phosphorylation. | [1] |
Table 2: In Vitro Effects of this compound on Osteoclastogenesis
| Cell Type | Treatment | This compound Concentration | Effect | Reference |
| RAW264.7 Macrophages | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent inhibition of TRAP-positive multinucleated osteoclast formation. | [3] |
| Bone Marrow Macrophages (BMMs) | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent suppression of bone resorption pit formation. | [3] |
| RAW264.7 Macrophages | RANKL (50 ng/mL) | 1, 10, 20 µM | Dose-dependent downregulation of mRNA expression of TRAP, Cathepsin K, c-Fos, and NFATc1. | [3] |
| RAW264.7 Macrophages | RANKL (50 ng/mL) | 20 µM | Inhibition of JNK1/2, p38, and ERK1/2 phosphorylation. | [3] |
Table 3: In Vivo Effects of this compound in Animal Models of Orthopedic Diseases
| Animal Model | Disease | This compound Dosage and Administration | Outcome | Reference |
| Mouse | Collagen-Induced Arthritis (CIA) | 20 mg/kg/day (gavage for 2 weeks) | Significantly reduced cartilage degeneration scores. | [7] |
| Mouse | Destabilization of the Medial Meniscus (DMM) | 50 mg/kg/day (intraperitoneal injection for 8 weeks) | Significantly reduced cartilage degradation and osteophyte formation. | [2] |
| Mouse | Titanium Particle-Induced Osteolysis | 50 mg/kg/day | Prevented osteolysis. | [3] |
| Mouse | Complete Freund's Adjuvant (CFA)-induced Rheumatoid Arthritis | Not specified | Reduced RANKL level and increased OPG expression. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on orthopedic diseases.
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF. RAW264.7 macrophage-like cells can also be used and are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Osteoclast Differentiation: Cells are seeded in 96-well plates and treated with 50 ng/mL RANKL in the presence or absence of various concentrations of this compound (e.g., 1, 10, 20 µM). The culture medium is replaced every 2 days.
-
TRAP Staining: After 5-7 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Bone Resorption Assay: BMMs are seeded on bone slices and cultured with RANKL and this compound as described above. After 7-10 days, cells are removed, and the resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy. The resorbed area is quantified using image analysis software.
In Vivo Animal Models
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: this compound (e.g., 20 mg/kg/day) or vehicle is administered daily by oral gavage starting from the day of the first immunization or after the onset of arthritis.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. Histological analysis of the joints is performed at the end of the study to assess cartilage degradation, bone erosion, and synovial inflammation using Safranin O/Fast Green staining.
-
Surgical Procedure: Anesthesia is induced in C57BL/6 mice (10-12 weeks old). A small incision is made on the medial side of the knee joint, and the medial meniscotibial ligament is transected to destabilize the medial meniscus. The joint capsule and skin are then sutured. Sham-operated animals undergo the same procedure without ligament transection.
-
Treatment: this compound (e.g., 50 mg/kg/day) or vehicle is administered daily via intraperitoneal injection starting one week after surgery.
-
Assessment: At various time points (e.g., 8 weeks post-surgery), mice are euthanized, and the knee joints are harvested for histological analysis. Cartilage degradation is assessed using the OARSI scoring system on Safranin O/Fast Green stained sections.
Molecular Biology Techniques
-
Protein Extraction: Chondrocytes or osteoclast precursors are treated with inflammatory stimuli (e.g., IL-1β or RANKL) with or without this compound. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, p-IκBα, MMP-13, ADAMTS-5, Collagen II, Aggrecan) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix and specific primers for target genes (e.g., TRAP, Cathepsin K, c-Fos, NFATc1, MMP-13, ADAMTS-5, COX-2, iNOS, Collagen II, Aggrecan).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion
The collective evidence strongly supports the therapeutic potential of this compound in the management of orthopedic diseases. Its ability to concurrently target multiple key inflammatory and catabolic pathways, namely NF-κB and MAPK, positions it as a promising candidate for disease-modifying therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research aimed at further elucidating its mechanisms of action and translating these preclinical findings into clinical applications. Further investigation into its bioavailability, pharmacokinetics, and long-term safety is warranted to fully realize its potential as a novel treatment for osteoarthritis, rheumatoid arthritis, and other debilitating orthopedic conditions.
References
- 1. Scutellarin ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin inhibits RANKL-mediated osteoclastogenesis and titanium particle-induced osteolysis via suppression of NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis [frontiersin.org]
- 6. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isoscutellarin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and purification methods for Isoscutellarin (also known as Scutellarin). The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to support research and development activities.
This compound: An Overview
This compound (Scutellarin-7-O-β-D-glucuronide) is a flavonoid glycoside and a major active component isolated from the traditional Chinese medicinal herb Erigeron breviscapus. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects. These properties make this compound a promising candidate for drug development.
Chemical Synthesis of this compound
The total chemical synthesis of this compound has been achieved through multi-step routes. Below are protocols derived from published synthetic strategies, offering a pathway to obtain this compound in the laboratory.
Synthesis of Scutellarein (Aglycone)
The synthesis of the aglycone, Scutellarein, is a crucial first step. One efficient method involves a four-step process starting from 3,4,5-trimethoxyphenol.
Experimental Protocol: Synthesis of Scutellarein
-
Acetylation of 3,4,5-trimethoxyphenol: To a solution of 3,4,5-trimethoxyphenol in a suitable solvent, add acetic anhydride and a catalyst (e.g., pyridine). Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetylated product.
-
Fries Rearrangement: Subject the acetylated product to a Fries rearrangement using a Lewis acid catalyst such as aluminum chloride (AlCl₃) at an elevated temperature. The reaction will yield 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone.
-
Aldol Condensation: React the resulting acetophenone with an appropriately protected 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like ethanol. This aldol condensation will form a chalcone intermediate.
-
Cyclization and Demethylation: The chalcone intermediate is then subjected to oxidative cyclization using a reagent like iodine in dimethyl sulfoxide (DMSO) to form the flavone backbone. Finally, demethylation of the methoxy groups using a strong acid (e.g., HBr or BBr₃) will yield Scutellarein. Purify the final product by column chromatography.
Glycosylation to form this compound
The final step is the glycosylation of Scutellarein at the 7-hydroxyl group with a protected glucuronic acid derivative, followed by deprotection.
Experimental Protocol: Glycosylation of Scutellarein
-
Protection of Scutellarein: Selectively protect the hydroxyl groups of Scutellarein, leaving the 7-OH group available for glycosylation. This can be achieved using various protecting group strategies known in flavonoid chemistry.
-
Glycosylation Reaction: React the selectively protected Scutellarein with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, in the presence of a suitable promoter (e.g., silver carbonate or TMSOTf). The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
-
Deprotection: Remove all protecting groups from the resulting glycoside. This usually involves a sequence of deprotection steps tailored to the specific protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation, while acetyl groups can be removed by base-catalyzed hydrolysis.
-
Purification: Purify the final product, this compound, using chromatographic techniques such as column chromatography or preparative HPLC.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Overall Yield (Total Synthesis) | 13% | [1] |
| Improved Overall Yield | 20% | [2] |
Note: The yields are based on multi-step total synthesis and can vary depending on the specific reaction conditions and purification efficiency.
Purification of this compound from Natural Sources
This compound is predominantly isolated and purified from its natural source, Erigeron breviscapus. Several chromatographic techniques have been optimized for this purpose.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.
Experimental Protocol: Two-Step HSCCC Purification
-
Crude Extract Preparation: Extract the dried plant material of Erigeron breviscapus with a suitable solvent such as methanol or ethanol. Concentrate the extract to obtain a crude residue.
-
First HSCCC Step:
-
Solvent System: n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v/v/v/v).
-
Procedure: Dissolve the crude extract in the lower phase of the solvent system. Fill the HSCCC column with the stationary phase (upper phase) and then pump the mobile phase (lower phase) at a specific flow rate. Inject the sample solution and collect fractions based on the UV chromatogram.
-
-
Second HSCCC Step:
-
Solvent System: ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v/v/v).
-
Procedure: Pool the this compound-containing fractions from the first step and evaporate to dryness. Dissolve the residue in the lower phase of the second solvent system and repeat the HSCCC procedure.
-
-
Analysis: Analyze the purity of the final product by High-Performance Liquid Chromatography (HPLC).
Macroporous Resin Chromatography
Macroporous resins are widely used for the enrichment and purification of flavonoids from plant extracts.
Experimental Protocol: Macroporous Resin Purification
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HPD-800). Pre-treat the resin by washing sequentially with ethanol and water to remove any impurities.
-
Adsorption: Pass the aqueous solution of the crude extract through a column packed with the pre-treated resin at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the adsorbed flavonoids with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions and monitor for the presence of this compound using TLC or HPLC.
-
Concentration and Drying: Combine the fractions rich in this compound, concentrate under reduced pressure, and dry to obtain the purified product.
Quantitative Data for this compound Purification
| Purification Method | Initial Purity | Final Purity | Recovery Yield | Reference |
| High-Speed Counter-Current Chromatography | Crude Extract | 95.6% | Not Reported | [3] |
| Macroporous Resin (HPD-800) | 2.61% | 40.96% | 95.01% | [4] |
| Deep Eutectic Solvent Extraction & Purification | Crude Extract | 71.2% | Not Reported | [5] |
Characterization of this compound
The structure and purity of synthesized or purified this compound should be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): For structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects.
Caption: PI3K/Akt signaling pathway activated by this compound.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. This compound can inhibit this pathway, thereby reducing inflammation.
Caption: Inhibition of the cGAS-STING pathway by this compound.
Experimental Workflows
Total Synthesis Workflow
Caption: Workflow for the total synthesis of this compound.
Purification Workflow from Natural Source
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Isoscutellarin in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of Isoscutellarin, a flavonoid of significant interest for its potential therapeutic properties. The following protocols are designed to guide researchers in preparing and handling this compound for various experimental setups.
Disclaimer: this compound is an isomer of Scutellarin. Due to the limited availability of specific quantitative data for this compound, the following information is partially based on data from its isomer, Scutellarin, and general knowledge of flavonoid chemistry. Researchers are advised to perform their own validation experiments.
Solubility of this compound
The solubility of this compound is a critical factor for its use in biological assays and formulation development. Based on data from its isomer, Scutellarin, and the general solubility characteristics of flavonoids, the following table summarizes its expected solubility in common laboratory solvents.
Table 1: this compound Solubility Data
| Solvent | Solubility (approximated) | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15-20 mg/mL | Room Temperature | Recommended for creating stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL | Room Temperature | Another suitable solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | Room Temperature | Sparingly soluble in aqueous buffers. |
| Ethanol | Low | Room Temperature | Generally, flavonoids show lower solubility in ethanol compared to DMSO or DMF. |
| Water | Very Low | Room Temperature | Considered practically insoluble in water. |
Stability of this compound
Understanding the stability of this compound under various conditions is crucial for designing and interpreting experiments accurately. The stability of flavonoids is generally influenced by pH, temperature, and light exposure.
Table 2: this compound Stability Profile
| Condition | Stability | Recommendations |
| pH | Generally more stable in acidic to neutral pH (pH 4-7). Degrades in alkaline conditions. | Prepare fresh solutions in buffers with a pH below 7.5. Avoid highly alkaline conditions. |
| Temperature | Stable at -20°C for extended periods as a solid. In solution, stability decreases with increasing temperature. | Store stock solutions at -20°C or -80°C. For working solutions, prepare fresh and use promptly. Avoid repeated freeze-thaw cycles. |
| Light | Susceptible to degradation upon exposure to UV light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 462.36 g/mol . For 1 mL of a 10 mM stock solution, 4.62 mg of this compound is needed.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol for Solubility Assessment
This protocol outlines a method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., PBS, cell culture medium)
-
Saturated solution preparation tubes (e.g., screw-cap vials)
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
UV lamp
-
Oven or water bath
-
HPLC system
Procedure:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
Analyze aliquots at different time points by HPLC.
-
-
Thermal Degradation:
-
Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in a neutral pH buffer.
-
Analyze aliquots at different time points by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Quantify the remaining percentage of this compound at each time point for each stress condition using a validated HPLC method.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in solubility and stability studies.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (typically around 280 nm and 335 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
This compound and the PI3K/Akt Signaling Pathway
This compound, similar to its isomer Scutellarin, is reported to modulate the PI3K/Akt signaling pathway, which is a key regulator of cell survival, proliferation, and apoptosis.
Caption: this compound's proposed mechanism via the PI3K/Akt pathway.
Isoscutellarin Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Isoscutellarin (also known as Scutellarin) dosage and administration for in vivo animal studies. The information is compiled from various preclinical studies to guide researchers in designing their experiments for investigating the therapeutic potential of this active flavone glycoside.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in vivo animal models. It is crucial to note that the optimal dosage can vary depending on the animal model, disease state, route of administration, and the specific research question.
| Animal Model | Species | Therapeutic Area | Route of Administration | Dosage Range | Duration | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral Ischemia | Intravenous (tail vein) | 6 - 12 mg/kg | Single or multiple injections post-MCAO | Neuroprotective effects, reduced infarct size[1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral Ischemia | Intravenous (tail vein) | 3.5 mg/kg/day | 3 consecutive days | Protective effect against cerebral ischemia-reperfusion injury[2] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral Ischemia | Intraperitoneal | 100 mg/kg | Pre- and post-MCAO | Attenuated neuronal apoptosis[3] |
| Isoprenaline-Induced Myocardial Infarction | Rat | Myocardial Infarction | Intravenous (tail vein) | 10 - 40 mg/kg/day | 7 consecutive days | Cardioprotective effects, improved cardiac function[4][5] |
| Isoprenaline-Induced Myocardial Fibrosis | Rat | Myocardial Fibrosis | Intraperitoneal | 10 - 20 mg/kg/day | 14 days | Attenuated myocardial fibrosis[6] |
| Subacute Toxicity Study | Rat | Toxicology | Oral (gavage) | 100 - 500 mg/kg/day | 30 days | Minimally toxic or non-toxic[7] |
| Acute Toxicity Study | Mouse | Toxicology | Oral (gavage) | > 10 g/kg | Single dose | Maximum tolerated dose was more than 10 g/kg[7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For intravenous and intraperitoneal injections, this compound can be prepared as follows:
-
Stock Solution: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Working Solution: Dilute the stock solution with sterile normal saline (0.9% NaCl) to the desired final concentration for injection. The final concentration of DMSO should be kept to a minimum (typically <1-5%) to avoid solvent toxicity.
Protocol for Isoprenaline-Induced Myocardial Infarction in Rats
This protocol outlines the induction of myocardial infarction using isoprenaline (ISO) and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoprenaline hydrochloride
-
This compound
-
Sterile normal saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Equipment for subcutaneous and intravenous injections
-
ECG machine for monitoring cardiac function
-
Materials for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Induction of Myocardial Infarction:
-
This compound Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals' health and body weight daily.
-
Perform electrocardiography (ECG) to assess cardiac function.
-
At the end of the treatment period, anesthetize the rats and collect blood samples for biochemical analysis of cardiac injury markers (e.g., troponin-T, troponin-I, CK-MB, LDH).
-
Euthanize the animals and harvest the hearts for histopathological examination and molecular analysis.
-
Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the surgical procedure for inducing focal cerebral ischemia and the subsequent administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or chloral hydrate)
-
Surgical instruments
-
Nylon suture (e.g., 4-0) with a rounded tip
-
This compound
-
Sterile normal saline
-
Heating pad to maintain body temperature
-
Materials for neurological deficit scoring and infarct volume measurement
Procedure:
-
Anesthesia and Surgical Preparation:
-
Artery Occlusion:
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a nylon suture through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery.
-
Remove the temporary clamps from the CCA and ICA to allow reperfusion after the desired occlusion time (e.g., 90-120 minutes).
-
-
This compound Administration:
-
Administer this compound at the desired dose (e.g., 6 or 12 mg/kg, intravenously) at the time of reperfusion or at specified time points post-MCAO.[1]
-
-
Post-Operative Care and Assessment:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Assess neurological deficits at various time points using a standardized scoring system.
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and remove the brain.
-
Determine the infarct volume using methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to exert its therapeutic effects by modulating various signaling pathways. Below are diagrams of two key pathways implicated in its mechanism of action.
Caption: PI3K/Akt Signaling Pathway Activation by this compound.
Caption: Nrf2/Keap1 Antioxidant Pathway Modulation by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Caption: General Experimental Workflow for In Vivo this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [ijbms.mums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intravenous Administration of Scutellarin Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Isoscutellarin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin, a flavonoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to investigate the bioactivity of this compound. The described assays are fundamental for elucidating its anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound from various cell-based assays.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U87 | Glioblastoma | MTT | 92.56 | [1] |
| U251 | Glioblastoma | MTT | 92.56 | [1] |
| SF-295 | Glioblastoma | MTT | 92.56 | [1] |
| K562 | Leukemia | MTT | 6 | [2] |
Table 2: Pro-apoptotic Effects of this compound
| Cell Line | Treatment | Assay | Apoptotic Cells (%) | Reference |
| SF-295 | This compound (92.56 µg/mL) | Flow Cytometry (Annexin V) | Significantly increased vs. control | [1] |
| U87/DDP (cisplatin-resistant) | This compound + Cisplatin | Flow Cytometry (Annexin V) | Significantly increased vs. Cisplatin alone | [3] |
| U251/DDP (cisplatin-resistant) | This compound + Cisplatin | Flow Cytometry (Annexin V) | Significantly increased vs. Cisplatin alone | [3] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Parameter Measured | Effect of this compound | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Significant inhibition | [4] |
| BEAS-2B | LPS | IL-6, CCL2, CXCL8 | Significant downregulation | |
| Rat Heart | Isoprenaline | NF-κB, IL-1β, IL-6 mRNA | Dose-dependent decrease | [5][6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
This compound
-
Target cell lines (e.g., U87, U251, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, isopropanol)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.[11]
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Anti-inflammatory Activity Assays
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.
Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
Complete cell culture medium
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[4] Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7, BEAS-2B)
-
Stimulant (e.g., LPS)
-
ELISA kits for the specific cytokines of interest
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells, pre-treat with this compound, and stimulate as described in the NO assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is proportional to the level of intracellular ROS.[15]
Materials:
-
This compound
-
Target cell line (e.g., HepG2, HeLa)
-
DCFH-DA solution
-
Oxidative stress inducer (e.g., H2O2, tert-butyl hydroperoxide)
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and grow to 90-100% confluency.[16]
-
DCFH-DA Loading: Wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with DCFH-DA solution (e.g., 5-10 µM) for 30-45 minutes at 37°C.[15][17]
-
Washing: Wash the cells again to remove excess DCFH-DA.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Induction of Oxidative Stress: Add the oxidative stress inducer to the wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals for a desired period (e.g., 60 minutes).[15][16]
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the control (inducer alone).
Analysis of Signaling Pathways (Western Blotting)
This protocol is used to investigate the effect of this compound on the activation of key signaling pathways like PI3K/AKT and MAPK.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) and total forms of signaling proteins, the activation state of a pathway can be determined.
Materials:
-
This compound
-
Target cell lines
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins based on size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. مقاله Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [civilica.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Analysis of cytokines by ELISA [bio-protocol.org]
- 15. doc.abcam.com [doc.abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. 3.5.2. Antioxidant Cell Assay Using 2′,7′-Dichlorofluorescin-Diacetate (DCFH-DA) [bio-protocol.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Isoscutellarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin, a flavonoid and a major metabolite of scutellarin, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides detailed protocols and methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC analysis of this compound, compiled from various validated methods.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Column | Luna C18 (150 x 4.6 mm, 5 µm)[1] | YMC Pack Pro C8 (150 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile:Water (23:77, v/v) with 1M Phosphoric Acid (to pH 2.5)[3] | Gradient: A) 0.1% Formic Acid, B) Methanol[1] | Isocratic: 0.1% Formic Acid:Acetonitrile (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 335 nm | 270 nm[1] | 280 nm[2] |
| Internal Standard | Rutin[3] | 4-Hydroxybenzoic Acid[1] | Not specified |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linear Range | 0.042–2.08 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.9989 | [4] |
| Limit of Quantification (LOQ) | 41.6 ng/mL | [4] |
| Accuracy | 88.4% - 103.0% | [4] |
| Precision (RSD) | < 10.5% (Inter-day and Intra-day) | [4] |
Experimental Protocols
This section outlines a detailed methodology for the quantification of this compound in a plant matrix, based on established protocols.
Sample Preparation (Plant Tincture)
-
Dilution: Accurately dilute the plant tincture sample with methanol to an expected concentration within the linear range of the calibration curve.
-
Internal Standard: Add a known concentration of an appropriate internal standard, such as 4-hydroxybenzoic acid[1].
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Luna C18, 5 µm, 150 x 4.6 mm[1].
-
Mobile Phase:
-
Eluent A: 0.1% Formic Acid in Water
-
Eluent B: Methanol
-
-
Gradient Elution:
-
Start with 45% B.
-
Linear gradient to 60% B from 2 to 10 minutes.
-
Linear gradient to 70% B at 30 minutes.
-
Linear gradient to 99% B at 31 minutes, hold for 1 minute.
-
Return to initial conditions at 33 minutes and equilibrate for 2 minutes[1].
-
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Ambient.
-
Detection Wavelength: 270 nm[1].
-
Injection Volume: 10 µL.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 2 µg/mL).
-
Internal Standard Addition: Add the same concentration of internal standard to each working standard as in the prepared samples.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Data Analysis
-
Identify the peaks of this compound and the internal standard in the sample chromatogram based on their retention times compared to the standards.
-
Calculate the peak area ratio of this compound to the internal standard for the sample.
-
Determine the concentration of this compound in the sample by interpolating from the linear regression equation of the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification by HPLC
Caption: Experimental workflow for the quantification of this compound by HPLC.
This application note provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC. The presented methods are robust and can be adapted for various research and quality control applications. Proper method validation should be performed in the respective laboratory to ensure accuracy and precision for the specific matrix being analyzed.
References
- 1. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple isocratic HPLC method for the simultaneous determination of bioactive components of Scutellariae radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoscutellarin in Cerebral Ischemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Isoscutellarin (also known as Scutellarin) in preclinical research models of cerebral ischemia. This document outlines the rationale for its use, key signaling pathways involved in its neuroprotective effects, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Introduction
This compound, a flavonoid glucuronide, has demonstrated significant neuroprotective properties in various models of cerebral ischemia-reperfusion (I/R) injury. Its therapeutic potential stems from its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic effects. These notes are intended to facilitate the design and execution of experiments to investigate the efficacy and mechanisms of this compound in stroke research.
Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathophysiology of ischemic stroke.
1. PI3K/Akt/Nrf2 Signaling Pathway: this compound has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) pathway.[1] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] Nuclear Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][2] This cascade effectively mitigates oxidative stress, a major contributor to neuronal damage in cerebral ischemia.
2. TLR4/NF-κB Signaling Pathway: Neuroinflammation following ischemic stroke is a critical factor in secondary brain injury. This compound has been found to suppress the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] By inhibiting this pathway, this compound reduces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][7] This anti-inflammatory action helps to preserve the integrity of the blood-brain barrier and reduce neuronal apoptosis.
3. Regulation of Neurotransmitters: this compound has been observed to modulate the activity of neurotransmitters, particularly by suppressing glutamate-induced excitotoxicity.[8] Excessive glutamate release during ischemia leads to neuronal death. This compound helps to regulate aberrant levels of glutamate receptors, thereby protecting neurons from excitotoxic damage.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical models of cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Score
| Organism | Ischemia Model | This compound Dose | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Rat | MCAO/R | Low Dose | 26.95 ± 0.03% | 23.1% reduction in Z-Longa score | [8] |
| Rat | MCAO/R | High Dose | 25.63 ± 0.02% | 25% reduction in Z-Longa score | [8] |
| Rat | MCAO | 45 mg/kg | Significant reduction | Not specified | [9] |
| Rat | MCAO | 90 mg/kg | Significant reduction | Not specified | [9] |
| Rat | pMCAO | 50 mg/kg | Significant reduction | Significant improvement | [7] |
| Rat | pMCAO | 100 mg/kg | Significant reduction | Significant improvement | [7] |
Table 2: Effect of this compound on Inflammatory Cytokines
| Organism | Ischemia Model | This compound Dose | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| Rat | pMCAO | 25, 50, 100 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | [7] |
| Rat | I/R | 40, 80 mg/kg | Modulated | Modulated | Modulated | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[10][11][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures (4-0 silk)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.
-
Place a temporary ligature around the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A drop in cerebral blood flow of 70-80% can confirm occlusion if using a laser Doppler flowmeter.
-
Maintain the occlusion for the desired period (e.g., 90-120 minutes).
-
For reperfusion, gently withdraw the filament.
-
Permanently ligate the ECA stump.
-
Suture the cervical incision and allow the animal to recover.
Neurological Deficit Scoring
Neurological function is assessed 24 hours after MCAO using a five-point scoring system.[10]
Scoring Criteria:
-
0: No observable neurological deficit.
-
1: Mild focal deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
Infarct Volume Measurement by TTC Staining
Triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin
-
Brain matrix slicer
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
24 hours after reperfusion, euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices.
-
Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume as a percentage of the total brain volume, corrected for edema: Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for assessing the expression of key proteins in brain tissue lysates.
Materials:
-
Brain tissue from the ischemic hemisphere
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti-TLR4, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue in RIPA buffer on ice.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control like β-actin.
ELISA for Inflammatory Cytokines
This protocol describes the quantification of inflammatory cytokines in serum or brain homogenates.
Materials:
-
Commercial ELISA kits for rat TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Collect blood samples and prepare serum, or prepare brain tissue homogenates as per the ELISA kit instructions.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Signaling pathways modulated by this compound in cerebral ischemia.
Caption: Workflow for evaluating this compound in a rat MCAO model.
References
- 1. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin Attenuates Hypertension-Induced Expression of Brain Toll-Like Receptor 4/Nuclear Factor Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin alleviates cerebral ischemia/reperfusion by suppressing oxidative stress and inflammatory responses via MAPK/NF-κB pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
- 7. Neuroprotective Effect of Scutellarin on Ischemic Cerebral Injury by Down-Regulating the Expression of Angiotensin-Converting Enzyme and AT1 Receptor | PLOS One [journals.plos.org]
- 8. Scutellarin Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellarin Reduces Cerebral Ischemia Reperfusion Injury Involving in Vascular Endothelium Protection and PKG Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Isoscutellarin: Application Notes and Protocols for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin, a flavonoid compound, and its related molecule Scutellarin, have emerged as promising therapeutic agents in the investigation of osteoarthritis (OA). These compounds, derived from traditional medicinal herbs, have demonstrated significant anti-inflammatory and chondroprotective effects in preclinical studies. This document provides a comprehensive overview of the application of this compound and its related compounds in OA research, including detailed experimental protocols and a summary of key quantitative findings. The information presented here is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound for the treatment of osteoarthritis.
Mechanism of Action
This compound and its analogs exert their therapeutic effects in osteoarthritis through the modulation of several key signaling pathways involved in inflammation and cartilage degradation. In vitro and in vivo studies have shown that these compounds can suppress the expression of catabolic enzymes, such as matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), while promoting the synthesis of essential extracellular matrix components like collagen type II and aggrecan.[1][2][3] The primary signaling pathways implicated in the action of this compound and related compounds in chondrocytes include:
-
NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway is a key mechanism by which this compound reduces the production of pro-inflammatory cytokines and catabolic enzymes in chondrocytes.[2][4]
-
MAPK Signaling Pathway: this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in the inflammatory response and cartilage degradation in OA.[1][4]
-
Wnt/β-catenin Signaling Pathway: By inhibiting the Wnt/β-catenin pathway, this compound can prevent the degradation of the cartilage matrix.[1][5]
-
Nrf2/HO-1 Signaling Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway contributes to the antioxidant and anti-inflammatory effects of these compounds.[2]
-
PI3K/AKT/mTOR Signaling Pathway: this compound has been found to regulate the PI3K/AKT/mTOR signaling pathway, which is involved in chondrocyte survival and metabolism.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of Scutellarin, a closely related compound to this compound, in osteoarthritis models.
Table 1: In Vitro Efficacy of Scutellarin on Murine Chondrocytes
| Parameter | Treatment Group | Concentration (µM) | Result | Reference |
| Cell Viability | Control | 0 | 100% | [2] |
| Scutellarin | 15 | No significant cytotoxicity | [2] | |
| Scutellarin | 30 | No significant cytotoxicity | [2] | |
| Scutellarin | 60 | Optimal viability | [2] | |
| Scutellarin | 120 | Slight decrease in viability | [2] | |
| Gene Expression (relative to IL-1β treated) | Scutellarin | 15 | Dose-dependent decrease in MMP-13, ADAMTS-5, COX-2, iNOS | [2] |
| Scutellarin | 30 | Dose-dependent decrease in MMP-13, ADAMTS-5, COX-2, iNOS | [2] | |
| Scutellarin | 60 | Significant decrease in MMP-13, ADAMTS-5, COX-2, iNOS | [2] | |
| Protein Expression (relative to IL-1β treated) | Scutellarin | 60 | Significant decrease in MMP-13 and ADAMTS-5 | [2] |
| Scutellarin | 60 | Significant increase in Collagen II and Aggrecan | [2] |
Table 2: In Vivo Efficacy of Scutellarin in a DMM Mouse Model of Osteoarthritis
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| OARSI Score | Sham | Vehicle | 8 weeks | Low score (minimal cartilage degradation) | [2] |
| DMM + Vehicle | Vehicle | 8 weeks | High score (significant cartilage degradation) | [2] | |
| DMM + Scutellarin | 50 mg/kg/day (i.p.) | 8 weeks | Significantly reduced OARSI score compared to DMM + Vehicle | [2] |
Experimental Protocols
In Vitro Studies: Murine Chondrocyte Culture and Treatment
1. Isolation and Culture of Murine Chondrocytes:
-
Source: Cartilage tissue from the knee joints of young mice.
-
Digestion: Digest cartilage tissue with 0.25% trypsin-EDTA for 30 minutes, followed by digestion with 0.2% collagenase II in DMEM/F-12 medium for 4-6 hours at 37°C.
-
Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
2. Chondrocyte Viability Assay (CCK-8): [1]
-
Seed chondrocytes in a 96-well plate at a density of 6 × 10³ cells/well and allow to adhere for 12 hours.[1]
-
Treat cells with varying concentrations of this compound (e.g., 15, 30, 60, 120 µM) or vehicle control for 24 or 48 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
3. IL-1β-Induced Inflammation Model:
-
Pre-treat chondrocytes with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-1β for 24 hours to induce an inflammatory response.
4. Quantitative Real-Time PCR (qRT-PCR): [2]
-
Isolate total RNA from treated chondrocytes using a suitable RNA extraction kit.[2]
-
Synthesize cDNA using a reverse transcription kit.[2]
-
Perform qRT-PCR using specific primers for target genes (e.g., MMP-13, ADAMTS-5, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Analyze the relative gene expression using the 2-ΔΔCt method.[2]
5. Western Blot Analysis:
-
Lyse treated chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MMP-13, ADAMTS-5, Collagen II, Aggrecan, and phosphorylated/total proteins of relevant signaling pathways) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies: Destabilization of the Medial Meniscus (DMM) Mouse Model
1. Surgical Procedure: [6][8][9]
-
Anesthesia: Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).[8]
-
Surgical Site Preparation: Shave the hair around the right knee joint and disinfect the skin.
-
Incision: Make a small incision on the medial side of the patellar tendon.
-
Joint Capsule Exposure: Carefully dissect the soft tissue to expose the joint capsule.
-
Meniscotibial Ligament Transection: Transect the medial meniscotibial ligament (MTL) to destabilize the medial meniscus.[6][8]
-
Wound Closure: Suture the joint capsule and skin in layers.[6][8]
-
Sham Operation: Perform the same surgical procedure without transecting the MTL in the control group.
2. This compound Administration:
-
Administer this compound (e.g., 50 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection or oral gavage, starting from a specified time point after surgery and continuing for a defined duration (e.g., 8 weeks).[2]
3. Histological Analysis:
-
At the end of the experiment, euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.
-
Cut sagittal sections of the knee joint and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Evaluate the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.[10]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in osteoarthritis.
Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Scutellarin ameliorates osteoarthritis by protecting chondrocytes and subchondral bone microstructure by inactivating NF-κB/MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin regulates osteoarthritis in vitro by inhibiting the P...: Ingenta Connect [ingentaconnect.com]
- 5. Scutellarin ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [app.jove.com]
- 7. Scutellarin regulates osteoarthritis in vitro by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Application Notes and Protocols for Isoscutellarin Treatment in Pulmonary Fibrosis Models
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to lung scarring and irreversible loss of lung function.[1][2] Current therapeutic options are limited and primarily slow the disease's progression.[3] Isoscutellarin (also known as Scutellarin), a flavonoid glycoside extracted from Erigeron breviscapus, has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical models.[4][5] These notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of pulmonary fibrosis, summarizing key quantitative data and illustrating the underlying mechanisms of action. This document is intended for researchers and scientists in the fields of pulmonology, pharmacology, and drug development.
In Vivo Studies: Bleomycin-Induced Pulmonary Fibrosis Model
The most widely used animal model for preclinical assessment of potential therapies for pulmonary fibrosis is the bleomycin (BLM)-induced lung fibrosis model in mice.[6][7] This model recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.[4][8]
Experimental Workflow: In Vivo Model
Caption: Workflow for in vivo this compound treatment in a bleomycin-induced pulmonary fibrosis mouse model.
Detailed In Vivo Protocol
1. Animal Model and Acclimatization:
-
Species: 8-week-old male BALB/c mice, weighing 20–30 g.[4]
-
Housing: House animals in a controlled environment (24 ± 2°C, 50 ± 10% relative humidity, 12-hour light/dark cycle) with free access to food and water.[4]
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.[4]
2. Induction of Pulmonary Fibrosis:
-
Anesthetize mice (e.g., with isoflurane).[4]
-
Induce pulmonary fibrosis via a single intratracheal instillation of bleomycin sulfate (5.0 mg/kg body weight) dissolved in sterile saline.[4]
-
Administer the same volume of sterile saline to the control group.[4]
3. This compound (Scutellarin) Treatment:
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group (Saline + Vehicle)
-
BLM Model Group (BLM + Vehicle)
-
BLM + Low-Dose this compound (30 mg/kg)
-
BLM + Medium-Dose this compound (60 mg/kg)
-
BLM + High-Dose this compound (90 mg/kg)[4]
-
-
Administration: Starting on the day of BLM instillation, administer this compound or vehicle daily via intragastric gavage for 14 or 28 consecutive days.[4]
4. Sample Collection and Analysis:
-
At the end of the treatment period (day 14 or 28), sacrifice the mice.[4]
-
Collect lung tissues and blood for further analysis.[4]
-
Histopathology: Fix a portion of the lung tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (to assess lung injury and inflammation) and Masson's trichrome staining (to evaluate collagen deposition).[4][9]
-
Molecular Analysis: Snap-freeze the remaining lung tissue in liquid nitrogen for RNA and protein extraction.
Quantitative Data Summary: In Vivo Effects
| Parameter | Control Group | BLM Model Group | BLM + this compound (30 mg/kg) | BLM + this compound (60 mg/kg) | BLM + this compound (90 mg/kg) |
| Fibrosis Markers (mRNA) | |||||
| α-SMA (relative expression) | ~1.0 | Increased | Decreased | Dose-dependently | Decreased |
| Collagen I (relative expression) | ~1.0 | Increased | Decreased | Dose-dependently | Decreased |
| EMT Markers (Protein) | |||||
| Fibronectin | Low | Increased | Decreased | Dose-dependently | Decreased |
| Vimentin | Low | Increased | Decreased | Dose-dependently | Decreased |
| E-cadherin | High | Decreased | Increased | Dose-dependently | Increased |
| Inflammation Markers (Protein) | |||||
| p-p65 (NF-κB) | Low | Increased | Decreased | Dose-dependently | Decreased |
| NLRP3 | Low | Increased | Decreased | Dose-dependently | Decreased |
| IL-1β | Low | Increased | Decreased | Dose-dependently | Decreased |
| IL-18 | Low | Increased | Decreased | Dose-dependently | Decreased |
| (Data synthesized from figures presented in reference[4]) |
In Vitro Studies: Cellular Models of Fibrosis
In vitro models are essential for dissecting the molecular mechanisms underlying the anti-fibrotic effects of this compound. Lung epithelial cell lines are commonly used and stimulated with agents like BLM or Transforming Growth Factor-beta 1 (TGF-β1) to induce an epithelial-mesenchymal transition (EMT)-like process, a key event in fibrosis.[4][6]
Experimental Workflow: In Vitro Model
References
- 1. Scutellarein inhibits BLM-mediated pulmonary fibrosis by affecting fibroblast differentiation, proliferation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarein inhibits BLM-mediated pulmonary fibrosis by affecting fibroblast differentiation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Bleomycin-induced Pulmonary Fibrosis by Intratracheal Instillation Administration of Ellagic Acid-Loaded Chitosan Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarin ameliorates pulmonary fibrosis through inhibiting NF-κB/NLRP3-mediated epithelial–mesenchymal transition and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scutellarin ameliorates pulmonary fibrosis through inhibiting NF-κB/NLRP3-mediated epithelial-mesenchymal transition and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. member.thoracic.org [member.thoracic.org]
- 7. m.youtube.com [m.youtube.com]
- 8. in vivo model of Lung fibrosis - Aquilo [aquilo.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoproterenol-Induced Myocardial Infarction Models in Isoscutellarin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the isoproterenol (ISO)-induced myocardial infarction (MI) model to investigate the cardioprotective effects of Isoscutellarin (Scutellarin). The protocols detailed below are synthesized from established research methodologies.
Introduction
Isoproterenol, a non-selective β-adrenergic agonist, is widely used to induce experimental myocardial infarction in animal models, typically rats.[1] High doses of ISO cause severe cardiac stress, leading to an imbalance in myocardial oxygen supply and demand, which results in histopathological and biochemical changes that closely mimic acute myocardial infarction in humans.[2] this compound (Scutellarin), a flavonoid derived from Erigeron breviscapus, has demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for cardioprotective therapies.[3][4] This document outlines the protocols for inducing MI with isoproterenol and for evaluating the therapeutic efficacy of this compound.
Experimental Model and Protocols
Animal Model
Male Sprague-Dawley or Wistar rats are commonly used for this model.[5][6] The choice of strain should be consistent throughout a study to ensure reproducibility.
Isoproterenol-Induced Myocardial Infarction Protocol
The induction of myocardial infarction using isoproterenol is a well-established method that creates infarct-like lesions in the hearts of experimental animals.[7]
Materials:
-
Isoproterenol hydrochloride[8]
-
Normal saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a fresh solution of isoproterenol hydrochloride in normal saline.
-
To induce myocardial infarction, administer isoproterenol subcutaneously to rats. A common and effective dosage is 45 mg/kg body weight.[3] Some studies have used doses ranging from 85 mg/kg to 150 mg/kg, administered on two consecutive days, to produce varying degrees of infarction.[6][7]
-
The injection is typically given once or on two consecutive days to establish the MI model.[3][7]
-
A control group should receive subcutaneous injections of normal saline only.[3]
This compound (Scutellarin) Treatment Protocol
This compound is administered to evaluate its protective effects against ISO-induced myocardial damage.
Materials:
-
This compound (Scutellarin)
-
Vehicle for dissolution/suspension (e.g., saline)
-
Syringes and needles for intravenous or intraperitoneal injection
Protocol:
-
Prepare solutions of this compound in the appropriate vehicle.
-
Administer this compound to the treatment groups. A common route of administration is via tail vein injection.[3] Intraperitoneal infusion has also been used.[9][10]
-
Treatment can be initiated prior to or after the induction of MI, depending on the study's objective (prophylactic vs. therapeutic effect). A typical regimen involves administering this compound for 7 consecutive days following the first ISO injection.[3]
-
Multiple dosage groups are recommended to assess dose-dependent effects. Commonly studied intravenous doses are 10 mg/kg, 20 mg/kg, and 40 mg/kg.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in an isoproterenol-induced MI model.
Caption: Experimental workflow for this compound studies.
Assessment of Cardioprotective Effects
Biochemical Analysis
At the end of the treatment period, collect blood samples for serum separation and harvest heart tissues for homogenate preparation. The following biochemical markers are commonly assessed.
Table 1: Serum Cardiac Injury Markers
| Marker | Description | Expected Change with ISO | Expected Change with this compound |
| Troponin T (cTn-T) | A sensitive and specific marker of myocardial cell injury.[4] | ↑ | ↓ |
| Troponin I (cTn-I) | Another highly specific marker for myocardial damage.[4] | ↑ | ↓ |
| Lactate Dehydrogenase (LDH) | An enzyme released into the bloodstream upon tissue damage.[4] | ↑ | ↓ |
| Aspartate Aminotransferase (AST) | An enzyme found in high concentrations in the myocardium.[3] | ↑ | ↓ |
| Creatine Kinase-MB (CK-MB) | An isoenzyme of creatine kinase specific to the heart.[7] | ↑ | ↓ |
Table 2: Myocardial Oxidative Stress Markers
| Marker | Description | Expected Change with ISO | Expected Change with this compound |
| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress.[11] | ↑ | ↓ |
| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[11] | ↓ | ↑ |
| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.[11] | ↓ | ↑ |
| Glutathione (GSH) | A major endogenous antioxidant.[11] | ↓ | ↑ |
| Inducible Nitric Oxide Synthase (iNOS) | An enzyme that generates nitric oxide, which can contribute to oxidative stress at high levels.[11] | ↑ | ↓ |
Histopathological Examination
Histopathological analysis of heart tissue provides visual evidence of myocardial damage and the protective effects of this compound.
Protocol:
-
Fix heart tissues in 10% buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut sections of 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe myocardial structure, inflammatory cell infiltration, and necrosis.[3]
-
Masson's trichrome staining can be used to assess myocardial fibrosis.
ISO-treated hearts typically show disorganized muscle fibers, extensive inflammatory cell infiltration, and areas of necrosis, while this compound treatment is expected to reduce these pathological changes.[3]
Signaling Pathways
This compound exerts its cardioprotective effects by modulating several key signaling pathways involved in apoptosis and inflammation.
Apoptosis Pathway
Isoproterenol-induced myocardial injury involves the activation of the intrinsic apoptotic pathway. This compound has been shown to counteract these effects.
Caption: Modulation of the apoptotic pathway by this compound.
Table 3: Key Apoptotic Proteins
| Protein | Function | Expected Change with ISO | Expected Change with this compound |
| p53 | A tumor suppressor protein that can induce apoptosis.[11] | ↑ | ↓ |
| Bax | A pro-apoptotic protein of the Bcl-2 family.[11] | ↑ | ↓ |
| Bcl-2 | An anti-apoptotic protein of the Bcl-2 family.[11] | ↓ | ↑ |
| Cytochrome C | Released from mitochondria to initiate the caspase cascade.[11] | ↑ | ↓ |
| Caspase-9 | An initiator caspase in the intrinsic apoptotic pathway.[11] | ↑ | ↓ |
| Caspase-3 | An executioner caspase that leads to apoptosis.[11] | ↑ | ↓ |
Inflammation Pathway
Inflammation is a critical component of the pathophysiology of myocardial infarction. This compound has been observed to suppress key inflammatory mediators.
Caption: Inhibition of the inflammatory pathway by this compound.
Table 4: Key Inflammatory Proteins
| Protein | Function | Expected Change with ISO | Expected Change with this compound |
| NF-κB | A transcription factor that regulates the expression of pro-inflammatory genes.[11] | ↑ | ↓ |
| IL-1β | A pro-inflammatory cytokine.[11] | ↑ | ↓ |
| IL-6 | A pro-inflammatory cytokine.[11] | ↑ | ↓ |
| NGAL | A marker of inflammation and kidney injury, also expressed in cardiac tissue during stress.[11] | ↑ | ↓ |
Conclusion
The isoproterenol-induced myocardial infarction model is a robust and reproducible method for studying the cardioprotective effects of therapeutic agents like this compound. By following the detailed protocols for MI induction, treatment, and comprehensive biochemical and histopathological analysis, researchers can effectively evaluate the potential of this compound to mitigate myocardial damage through its antioxidant, anti-inflammatory, and anti-apoptotic activities. The modulation of key signaling pathways, such as the apoptosis and NF-κB pathways, provides mechanistic insights into its cardioprotective actions.
References
- 1. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute myocardial histopathology in normal and arteriosclerotic rats during isoproterenol-induced infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 7. bioclima.ro [bioclima.ro]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isoscutellarin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of isoscutellarin (also known as scutellarin).
Troubleshooting Guide
Researchers often encounter difficulties in achieving adequate systemic exposure of this compound in preclinical models due to its inherent physicochemical properties. This guide provides a structured approach to troubleshoot and overcome these common issues.
Issue 1: Low Oral Bioavailability Observed in Pharmacokinetic Studies
-
Question: My in vivo study shows very low plasma concentrations of this compound after oral administration. What are the likely causes and how can I improve this?
-
Answer: The poor oral bioavailability of this compound is a well-documented challenge, primarily attributed to two key factors:
-
Poor Aqueous Solubility: this compound has very low water solubility (approximately 0.16 mg/mL), which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.[1]
To address this, consider the following strategies:
-
Formulation Enhancement: Improving the solubility and dissolution rate of this compound is a primary strategy.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can significantly enhance its surface area, solubility, and dissolution rate. Common approaches include Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, nano-liposomes, and chitosan-based nanoparticles.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the solubility of this compound.[4]
-
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more lipophilic or actively transported prodrug can bypass the initial absorption barriers. The prodrug is then converted to the active this compound in vivo.
-
Ester Prodrugs: Synthesizing ester prodrugs of this compound has been shown to increase its lipophilicity and oral absorption.[4]
-
Triglyceride-Mimetic Prodrugs: These prodrugs can enhance lymphatic transport, thereby bypassing first-pass metabolism in the liver.[5]
-
PEGylated Prodrugs: Attaching polyethylene glycol (PEG) can improve solubility and prolong the half-life of this compound.[6]
-
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Question: I'm observing significant variability in the pharmacokinetic data between individual animals in my study. What could be the cause and how can I minimize it?
-
Answer: High inter-individual variability can stem from several factors:
-
Inconsistent Formulation: If using a suspension, ensure it is homogenous and that each animal receives a consistent dose. Proper mixing before each administration is crucial.
-
Gastrointestinal Factors: Differences in gastric pH, GI motility, and food content can affect the dissolution and absorption of poorly soluble compounds. Ensure consistent fasting periods and housing conditions for all animals.
-
Metabolic Differences: Minor differences in metabolic enzyme activity between animals can lead to variability in first-pass metabolism. While difficult to control, using a larger group size can help to mitigate the impact of outliers.
-
Gender Differences: Studies have shown gender-dependent differences in the pharmacokinetics of this compound in rats, with female rats exhibiting significantly higher plasma concentrations.[1] Ensure that your study design accounts for potential gender differences.
-
Issue 3: Difficulty in Quantifying this compound in Plasma Samples
-
Question: I am having trouble detecting and quantifying this compound in my plasma samples. What are some key considerations for the analytical method?
-
Answer: Accurate quantification of this compound requires a sensitive and validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Efficient extraction of this compound from the plasma matrix is critical. Protein precipitation is a common and effective method.
-
Method Validation: Ensure your UPLC-MS/MS method is validated for linearity, accuracy, precision, and has a lower limit of quantification (LLOQ) that is sufficient to detect the expected low concentrations of this compound.[7]
-
Internal Standard: Use of an appropriate internal standard is essential for accurate quantification to account for variations in sample processing and instrument response.
-
Frequently Asked Questions (FAQs)
-
What is the absolute oral bioavailability of this compound?
-
The absolute oral bioavailability of this compound is very low, reported to be around 0.4% in Beagle dogs.[8]
-
-
What are the main metabolites of this compound?
-
The primary metabolite of this compound is its aglycone, scutellarein, which is formed through deglucuronidation in the gastrointestinal tract.[1]
-
-
Which formulation strategy provides the highest reported bioavailability enhancement?
-
Different strategies have shown significant improvements. For example, an emulsion of an N,N-diethylglycolamide ester prodrug resulted in a 1.4-fold increase in absolute bioavailability compared to a scutellarin-cyclodextrin complex.[4] Vitamin B12-modified chitosan nanoparticles have also demonstrated a two to three-fold greater area under the curve (AUC) compared to free scutellarin.[9] The optimal strategy will depend on the specific experimental goals and model system.
-
-
Are there any known drug-drug interactions with this compound?
-
Yes, this compound has been shown to inhibit the metabolism of other drugs. For example, it can significantly increase the plasma concentration of clopidogrel by inhibiting its metabolism. This is an important consideration if co-administering this compound with other compounds.
-
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from various studies that have investigated strategies to improve the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free this compound | 40 | 150 ± 30 | 0.5 | 450 ± 90 | 100 | |
| Chitosan-DC-Scu Nanoparticles | 40 | 280 ± 50 | 2.0 | 980 ± 150 | ~218 | |
| Chitosan-DC-VB12-Scu Nanoparticles | 40 | 350 ± 60 | 4.0 | 1350 ± 210 | ~300 |
Table 2: Pharmacokinetic Parameters of this compound Prodrugs in Rats
| Prodrug Formulation | Dose (equivalent to mg/kg this compound) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound-cyclodextrin complex | 50 | 189 ± 35 | 0.5 | 789 ± 123 | 2.5 | [4] |
| Emulsion of N,N-diethylglycolamide ester | 50 | 312 ± 48 | 1.0 | 1245 ± 201 | 3.5 | [4] |
| Scu-Me-C5-TG (Triglyceride-mimetic) | 62.5 | 39.7 ± 8.2 | 2.8 | 345.1 ± 76.4 | - | [5] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from a method used to prepare scutellarin-loaded PLGA nanoparticles.[2][10]
-
Materials:
-
This compound (Scutellarin)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-PLGA (PEG-PLGA)
-
Methanol
-
Acetonitrile
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
-
Procedure:
-
Dissolve 6 mg of this compound in 1.5 mL of methanol by ultrasonication (250 W) at room temperature for 10 minutes to form a saturated solution.
-
Dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.
-
Mix the this compound solution with the PLGA/PEG-PLGA solution to form the organic phase.
-
Prepare a 5% (w/v) PVA aqueous solution as the aqueous phase.
-
While continuously stirring the aqueous phase, slowly inject the organic phase into 6 mL of the aqueous phase.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
-
2. UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol provides a general framework for the quantification of this compound in plasma.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., puerarin).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound formulations.
Caption: Troubleshooting logic for addressing low this compound bioavailability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staging-unicatt.elsevierpure.com [staging-unicatt.elsevierpure.com]
- 8. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of scutellarin oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous Administration of Scutellarin Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Isoscutellarin solubility issues in aqueous solutions
Welcome to the technical support center for Isoscutellarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges related to the aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with very low solubility in aqueous solutions but good solubility in some organic solvents. It is critical to understand these properties before preparing solutions for in vitro or in vivo experiments. The solubility in common solvents is summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | ~15 mg/mL | [1] |
| Dimethyl formamide | ~20 mg/mL | [1] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~0.2 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[2] |
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: Due to its poor aqueous solubility, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of solid this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-15 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved. Purging the solution with an inert gas like nitrogen or argon can improve stability.
-
Store the stock solution at -20°C for long-term stability (≥4 years)[1].
-
For experiments, perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium immediately before use.
Important: Always ensure the final concentration of the organic solvent in your experimental setup is insignificant, as it may have physiological effects[1]. Typically, a final DMSO concentration of <0.1% is recommended for most cell-based assays.
Q3: My this compound is precipitating after I dilute my DMSO stock into my aqueous buffer/media. What can I do?
A3: This is a common issue due to the low aqueous solubility of this compound. When the concentrated DMSO stock is diluted into an aqueous environment, the this compound can crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound that is below its aqueous solubility limit (~0.2 mg/mL)[1].
-
Increase the DMSO Carryover (with caution): You can slightly increase the percentage of DMSO in your final solution (e.g., up to 0.5%), but you must run a vehicle control to ensure the solvent is not affecting your experimental results.
-
Use a Solubility Enhancer: If you require a higher concentration, you will need to employ a solubility enhancement technique. Common methods include complexation with cyclodextrins or using nanoparticle formulations[3][4].
-
Adjust pH: The solubility of compounds with acidic or basic functional groups can be influenced by pH. Investigate the effect of slightly adjusting the pH of your buffer, if your experimental design allows.
Below is a workflow to help you troubleshoot this issue.
References
Isoscutellarin stability and degradation in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoscutellarin. The information addresses common stability and degradation issues encountered during experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of this compound in my aqueous solution at neutral or slightly basic pH. What could be the cause?
A1: this compound, like many flavonoid aglycones, may exhibit instability in neutral to alkaline conditions. This is often due to the acidic nature of the phenolic hydroxyl groups. At higher pH, these groups can deprotonate, making the molecule more susceptible to oxidative degradation. One study on the related compound scutellarin noted decreased chemical stability with increasing pH in an emulsion formulation.[1]
Troubleshooting Steps:
-
pH Adjustment: Ensure your buffer system is maintaining a slightly acidic pH (e.g., pH 4-6) where this compound is expected to be more stable.
-
Antioxidants: Consider the addition of antioxidants to your formulation to mitigate oxidative degradation.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q2: My this compound sample is changing color and degrading upon exposure to light. How can I prevent this?
A2: Flavonoids are often susceptible to photodegradation. Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products and a change in the physical appearance of the sample.
Troubleshooting Steps:
-
Light Protection: Always store this compound, both in solid form and in solution, in amber-colored vials or wrap containers with aluminum foil to protect from light.
-
Minimize Exposure: During experiments, minimize the exposure of your samples to direct light.
-
Photostability Studies: If your final product will be exposed to light, it is crucial to conduct formal photostability studies as per ICH Q1B guidelines.[2]
Q3: I am seeing unexpected peaks in my chromatogram after heating my this compound solution. What are these, and how can I control for thermal degradation?
A3: Thermal stress can induce the degradation of this compound. The appearance of new peaks in your chromatogram suggests the formation of thermal degradants. The rate of degradation is typically dependent on both temperature and the duration of exposure.
Troubleshooting Steps:
-
Temperature Control: Maintain controlled temperature conditions during your experiments. Avoid unnecessary exposure to high temperatures.
-
Forced Degradation Studies: To understand the thermal degradation profile, perform forced degradation studies at elevated temperatures (e.g., 40°C, 60°C, 80°C). This will help in identifying potential degradants and establishing appropriate storage conditions.
-
Kinetics Studies: For in-depth understanding, consider performing kinetic studies to determine the rate of degradation at different temperatures.
Q4: How can I confirm if the degradation I am observing is due to hydrolysis?
A4: Hydrolytic degradation is a common pathway for many drug substances, especially in aqueous solutions. To specifically investigate this, forced degradation under acidic and basic conditions should be performed.
Troubleshooting Steps:
-
Acidic and Basic Hydrolysis: Expose this compound solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Monitor the degradation over time using a stability-indicating analytical method, such as HPLC.
-
pH Profile: Determine the stability of this compound across a range of pH values to identify the pH of maximum stability.
Data on this compound Stability
The following tables summarize the expected stability of this compound under various forced degradation conditions. This data is illustrative and based on general principles of flavonoid stability. Actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Key Degradation Products |
| 0.1 M HCl | 60 | 24 | >95% | Minimal degradation expected |
| Water (pH 7.0) | 60 | 24 | 80-90% | Oxidative products |
| 0.1 M NaOH | 60 | 8 | <50% | Ring-opened products |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Key Degradation Products |
| 3% H₂O₂ | 25 | 24 | 70-80% | Oxidized flavonoids |
| Dry Heat | 80 | 48 | >90% | Thermally induced isomers |
| Photolytic (ICH Q1B) | 25 | - | 60-70% | Photodegradation adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is typically performed using a UV detector at the λmax of this compound.
-
Data Evaluation: Calculate the percentage of remaining this compound and characterize the degradation products using techniques like LC-MS.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability studies.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Forced degradation experimental workflow.
References
Troubleshooting inconsistent results in Isoscutellarin assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Isoscutellarin assays.
Section 1: General Compound Handling and Stability
This section addresses common issues related to the physical and chemical properties of this compound that can impact experimental outcomes.
FAQs
Question: My this compound stock solution appears to lose potency over time. What could be the cause?
Answer: this compound, like many flavonoid compounds, can be susceptible to degradation under certain conditions. Factors that can contribute to its instability include exposure to light, high temperatures, oxygen, and basic pH conditions. Specifically, catechol moieties, which are present in similar compounds, are known to be susceptible to oxidative reactions.[1] To ensure the stability of your stock solution, it is recommended to store it in amber or light-blocking containers, aliquot it to minimize freeze-thaw cycles, and keep it at a low temperature (e.g., -20°C or -80°C).[1] Forced degradation studies on other complex molecules have shown that they can be labile in both acidic and basic solutions, particularly at elevated temperatures.[2][3]
Question: I am having trouble dissolving this compound. What are the recommended solvents?
Answer: The solubility of this compound is dependent on the solvent and temperature. Its solubility generally increases with rising temperature.[4] For preparing stock solutions, organic solvents such as methanol and ethanol are commonly used.[4] The solubility in water is lower compared to these alcohols.[4] When preparing working solutions for cell-based assays, it is crucial to ensure the final concentration of the organic solvent (like DMSO or ethanol) is low enough to not affect the cells.
Data Presentation: Solubility of this compound
| Solvent System | Temperature Range (°K) | Trend |
| Methanol | 293.2 to 333.2 | Solubility increases with increasing temperature.[4] |
| Ethanol | 293.2 to 333.2 | Solubility increases with increasing temperature.[4] |
| Water | 293.2 to 333.2 | Solubility increases with increasing temperature.[4] |
| Ethanol + Water Mixtures | 293.2 to 333.2 | Solubility increases with increasing temperature.[4] |
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Assays
Inconsistent results in HPLC analyses of this compound are often related to the mobile phase, column, or sample preparation.
FAQs
Question: Why am I observing drifting retention times for my this compound peak?
Answer: Retention time drift in HPLC can be caused by several factors. A primary cause is a change in the mobile phase composition, which can occur through evaporation of volatile components or improper mixing.[5] It is crucial to prepare fresh mobile phase daily and keep solvent reservoirs covered.[6] Other potential causes include poor column temperature control, inadequate column equilibration time between runs, or fluctuations in the pump flow rate. Using a column oven to maintain a consistent temperature is recommended.[6]
Question: My this compound peak is broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and integration accuracy. Common causes include a contaminated guard or analytical column, a mismatch between the sample solvent and the mobile phase, or column overload.[7] Whenever possible, the sample should be dissolved in the mobile phase.[6] If the column is suspected to be contaminated, flushing it with a strong solvent may help. Tailing peaks can also result from using silica-based columns with basic compounds; in such cases, using a mobile phase with a competing base like triethylamine (TEA) or employing a column with high-purity silica may resolve the issue.[8]
Question: I'm seeing extraneous peaks or a noisy baseline in my chromatogram. What is the source?
Answer: A noisy or drifting baseline and ghost peaks are often due to impurities in the mobile phase, a contaminated detector cell, or air bubbles in the system.[5][8] Using HPLC-grade solvents and ensuring the mobile phase is properly degassed are critical steps.[5] If contamination is suspected, flushing the entire system and cleaning the detector cell may be necessary.[8] In gradient elution, impurities from solvents can accumulate on the column and elute as the solvent strength increases, appearing as ghost peaks.[9]
Experimental Protocols: General HPLC Method for this compound Analysis
This is a generalized protocol and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., ~335 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Mandatory Visualization: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 3: Troubleshooting Cell-Based Assays
Variability in cell-based assays can stem from multiple sources, including cell health, reagent handling, and plate effects.[10][11][12]
FAQs
Question: My results from a cell viability/proliferation assay with this compound are inconsistent between experiments. What are the likely causes?
Answer: Reproducibility is a major challenge in cell-based assays.[12] Key sources of variability include:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and responses. It is critical to use cells within a consistent and defined passage range.[13]
-
Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well differences. Ensure cells are in a single-cell suspension before plating.
-
Reagent Variability: Inconsistent reagent preparation or handling can introduce errors. Following an "add-mix-measure" principle with minimal steps can reduce this variability.[13]
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, leading to altered cell growth and compound concentration.[13] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS.
Question: I am conducting a fluorescence-based assay to measure this compound's effect, but the signal is weak or variable. How can I troubleshoot this?
Answer: Weak or variable fluorescence signals can be due to several factors. One phenomenon to be aware of is fluorescence self-quenching, which can occur if a fluorescently labeled antibody or reagent is used at too high a concentration, causing the fluorophores to be in close proximity and quench each other's signals.[14] Additionally, ensure that the correct type of microtiter plate is being used. For fluorescence assays, black plates are recommended to minimize background and well-to-well crosstalk.[13] Finally, confirm that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore.
Mandatory Visualization: Sources of Variability in Cell-Based Assays
Caption: Common sources of error and variability in cell-based assays.
Section 4: Signaling Pathways Modulated by this compound
Understanding the mechanism of action is key to designing robust experiments. This compound (Scutellarin) has been shown to modulate multiple signaling pathways.[15]
Key Signaling Pathways:
-
PI3K/AKT Pathway: this compound has been demonstrated to exert neuroprotective effects by activating the PI3K/AKT signaling cascade, which promotes cell survival and inhibits apoptosis.[16]
-
JAK/STAT Pathway: This pathway is another target of this compound, particularly in the context of its therapeutic effects on cerebral ischemia.[17]
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[18]
-
Nrf2/ARE Pathway: By activating the Nrf2/ARE signaling pathway, this compound can increase the expression of antioxidant enzymes, helping to protect tissues from oxidative stress.[18]
Mandatory Visualization: this compound and the PI3K/AKT Signaling Pathway
Caption: this compound's activation of the pro-survival PI3K/AKT pathway.
References
- 1. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. cellgs.com [cellgs.com]
- 11. mt.com [mt.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoscutellarin Delivery Systems
Welcome to the technical support center for Isoscutellarin delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
A Note on this compound and Scutellarin: this compound is a major metabolite of scutellarin. Due to the extensive research available on scutellarin delivery systems and the similar physicochemical properties of these flavonoids, this guide leverages data and protocols for scutellarin as a close surrogate for this compound. Researchers should consider potential minor differences in their experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process.
Formulation & Drug Loading
-
Q1: I am observing low encapsulation efficiency of this compound in my PLGA nanoparticles. What are the possible causes and solutions?
A1: Low encapsulation efficiency is a common challenge, often stemming from the physicochemical properties of this compound and the formulation parameters. Here are some potential causes and troubleshooting steps:
-
Poor affinity between drug and polymer: The hydrophilicity of this compound may lead to its premature partitioning into the external aqueous phase during nanoprecipitation or emulsion solvent evaporation methods.
-
Solution: Consider modifying the polymer to enhance interaction with the drug. For instance, incorporating a hydrophilic polymer segment into the PLGA backbone could improve encapsulation. Alternatively, using a different polymer system like chitosan, which has shown good encapsulation for similar flavonoids, may be beneficial.[1]
-
-
Drug precipitation: this compound's low aqueous solubility can lead to its precipitation before or during nanoparticle formation.
-
Solution: Ensure that the organic solvent used has a high dissolving capacity for this compound. The addition of a surfactant or a cyclodextrin like HP-β-CD can increase the solubility of the drug in the formulation.[1]
-
-
High drug concentration: Exceeding the optimal drug-to-polymer ratio can lead to drug saturation and reduced encapsulation.
-
Solution: Perform a drug loading optimization study to determine the maximum amount of this compound that can be effectively encapsulated in your specific nanoparticle system. One study found that for scutellarin, a concentration of 3.0 mg/ml was the maximum amount that could be loaded into chitosan nanoparticles.[1]
-
-
-
Q2: My this compound-loaded nanoparticles are aggregating after formulation. How can I prevent this?
A2: Nanoparticle aggregation is often due to insufficient surface charge or steric stabilization.
-
Low Zeta Potential: A low absolute zeta potential value (typically < |25| mV) indicates weak electrostatic repulsion between particles, leading to aggregation.[2]
-
Insufficient Steric Hindrance: Inadequate coverage of the nanoparticle surface by a stabilizing agent can lead to aggregation.
-
Solution: Incorporate a stabilizer like Pluronic F-68 or PEG into your formulation. It has been shown that the addition of Pluronic F-68 can prevent the aggregation of scutellarin-loaded chitosan nanoparticles.[1]
-
-
Freeze-Drying Issues: The freezing and drying process can force nanoparticles into close proximity, causing irreversible aggregation.
-
Solution: Use a cryoprotectant (e.g., trehalose, sucrose) during lyophilization to prevent particle fusion.
-
-
Characterization
-
Q3: My Dynamic Light Scattering (DLS) results show a large particle size and high polydispersity index (PDI). What could be the issue?
A3: Inaccurate DLS results can arise from several factors:
-
Sample Concentration: Both too high and too low concentrations can lead to erroneous readings. High concentrations can cause multiple scattering events, while low concentrations may have a poor signal-to-noise ratio.
-
Presence of Aggregates: Even a small number of large aggregates can disproportionately scatter light, skewing the results towards a larger average size and higher PDI.
-
Solution: Filter your sample through a 0.45 µm syringe filter before measurement to remove large aggregates and dust.
-
-
Solvent Viscosity and Refractive Index: The DLS software relies on accurate solvent parameters for size calculations.
-
Solution: Ensure the correct viscosity and refractive index for your specific solvent and temperature are entered into the software.
-
-
-
Q4: I am having trouble visualizing my polymeric nanoparticles with Transmission Electron Microscopy (TEM). The images are unclear or show no particles.
A4: Visualizing polymeric nanoparticles with TEM can be challenging due to their low electron density and sensitivity to the electron beam.
-
Poor Contrast: Polymeric nanoparticles have low intrinsic contrast against the carbon-coated grid.
-
Solution: Use a negative staining agent like uranyl acetate or phosphotungstic acid to enhance contrast.
-
-
Beam Damage: The electron beam can damage or shrink the polymer, altering the nanoparticle morphology.
-
Solution: Use a low electron dose and cryo-TEM if available to preserve the native state of the nanoparticles.
-
-
Sample Preparation Artifacts: Air-drying of the nanoparticle suspension on the TEM grid can cause aggregation.
-
Solution: Optimize the concentration of the nanoparticle suspension applied to the grid and consider using cryo-fixation techniques.
-
-
In Vitro Studies
-
Q5: My in vitro drug release profile shows a very high initial burst release of this compound. How can I control this?
A5: A high initial burst release is often due to the drug adsorbed on the nanoparticle surface or located just within the polymer matrix.[4][5]
-
Surface-Adsorbed Drug: A significant amount of this compound may be loosely bound to the surface of the nanoparticles.
-
Solution: Optimize the washing steps after nanoparticle preparation to remove unencapsulated and surface-adsorbed drug.
-
-
High Drug Loading Near the Surface: During formulation, a higher concentration of the drug might accumulate near the particle surface.
-
Solution: Modify the formulation process to achieve a more homogeneous drug distribution within the polymer matrix. For instance, in emulsion-based methods, adjusting the solvent evaporation rate can influence drug distribution.
-
-
Polymer Properties: The molecular weight and composition of the polymer can affect the burst release. Lower molecular weight PLGA, for example, can lead to a more rapid initial release.[4]
-
Solution: Use a higher molecular weight polymer or a polymer with a different lactide-to-glycolide ratio to slow down the initial drug diffusion. Coating the nanoparticles with a secondary polymer like chitosan can also help to control the burst release.[6]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on scutellarin-loaded nanoparticles. This data can serve as a benchmark for your own experiments with this compound.
Table 1: Formulation and Characterization of Scutellarin Nanoparticles
| Nanoparticle Type | Polymer/Lipid Composition | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan, HP-β-CD, TPP, Pluronic F-68 | ~200 | +25 | ~70 | Not Reported | [1] |
| Ultradeformable Nano-liposomes | Phospholipid, Cholesterol, Sodium Cholate, Stearamide | 156.67 ± 1.76 | -28.77 ± 0.66 | Not Reported | Not Reported | [7] |
| PLGA Nanoparticles | PLGA, PVA | 139.5 ± 4.3 | Not Reported | 32.66 ± 2.92 (for Quercetin) | 1.36 ± 0.12 (for Quercetin) | [8] |
Table 2: In Vitro Release of Scutellarin from Nanoparticles
| Nanoparticle System | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Chitosan Nanoparticles | PBS (pH 6.8) with 2% EDTA-2Na | 1 | ~40 | Higuchi | [1] |
| 8 | ~80 | ||||
| 24 | ~95 |
Experimental Protocols
Below are detailed methodologies for key experiments in the development of this compound delivery systems.
1. Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from a method for scutellarin-loaded chitosan nanoparticles.[1]
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tripolyphosphate (TPP)
-
Pluronic F-68
-
Acetic acid
-
Methanol
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving chitosan in a 0.2% acetic acid solution with magnetic stirring. Adjust the pH to 4.5 with 1 M sodium hydroxide.
-
Dissolve a specific amount of Pluronic F-68 (e.g., 40 mg) in the chitosan solution to act as a stabilizer.
-
Prepare the this compound solution by dissolving it in methanol (e.g., 3 mg/mL).
-
Add the this compound solution dropwise to the chitosan solution while stirring.
-
Prepare a TPP solution containing HP-β-CD in deionized water.
-
Add the TPP/HP-β-CD solution dropwise to the chitosan-isoscutellarin mixture under magnetic stirring (e.g., 500 rpm).
-
Sonicate the resulting nanoparticle suspension using a sonic dismembrator for approximately 30 minutes.
-
Continue stirring the mixture for about 2 hours to evaporate the methanol.
-
Filter the suspension through a 0.45 µm filter to remove any unincorporated drug aggregates.
2. Quantification of this compound Loading by HPLC
Principle: This protocol determines the amount of this compound encapsulated in the nanoparticles by measuring the concentration of the free drug in the supernatant after centrifugation.
Materials:
-
This compound-loaded nanoparticle suspension
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Ultracentrifuge
Procedure:
-
Take a known volume of the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the free, unencapsulated this compound.
-
Prepare a standard curve of known concentrations of this compound in the same solvent system as the supernatant.
-
Analyze the supernatant and the standards using a validated HPLC method. A common method for scutellarin involves a C18 column with a mobile phase of acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) and UV detection at 335 nm.[9]
-
Calculate the concentration of free this compound in the supernatant from the standard curve.
-
Determine the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release Study (Dialysis Method)
Procedure:
-
Accurately measure a volume of the this compound-loaded nanoparticle suspension (e.g., 1 mL) and place it into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 8-14 kDa).
-
Immerse the sealed dialysis bag into a larger container with a known volume of release medium (e.g., 20 mL of PBS, pH 7.4). To maintain sink conditions, a small percentage of a surfactant like Tween 80 or a chelating agent like EDTA-2Na may be added to the release medium to enhance the solubility of the released drug.[1]
-
Place the entire setup in a water bath shaker maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Visualizations
Signaling Pathways
Caption: PI3K/AKT signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for developing this compound delivery systems.
Troubleshooting Logic
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Formulation optimization of scutellarin-loaded HP-β-CD/chitosan nanoparticles using response surface methodology with Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmj.cumhuriyet.edu.tr [cmj.cumhuriyet.edu.tr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling of the burst release from PLGA micro- and nanoparticles as function of physicochemical parameters and formulation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Isoscutellarin
Welcome to the technical support center for the large-scale synthesis of Isoscutellarin (Scutellarein-6-O-glucuronide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around achieving high regioselectivity during the glycosylation step, ensuring the stability of the final product, and developing efficient purification methods to separate it from isomeric byproducts.[1][2][3] Specifically, the scutellarein molecule has multiple hydroxyl groups that can be glycosylated, making the selective synthesis of the 6-O-glucuronide isomer a significant hurdle. Furthermore, flavonoids can be susceptible to degradation under certain conditions, which needs to be managed during and after synthesis.[4]
Q2: What are the most promising strategies for the large-scale synthesis of this compound?
A2: Enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) is a highly promising strategy for the large-scale and regioselective synthesis of this compound.[1][3][5] This approach offers high specificity, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis.[1] Systems-based engineering of microbial hosts like E. coli to enhance the intracellular pool of the sugar donor, UDP-glucuronic acid (UDPGA), can significantly improve the yield of the desired flavonoid glucuronide, making the process more viable for industrial-scale production.[3]
Q3: How can I purify this compound from its isomers, such as Scutellarin (scutellarein-7-O-glucuronide)?
A3: The purification of this compound from its isomers is a critical and often challenging step. A combination of chromatographic techniques is typically employed. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for separating flavonoid isomers.[6] Additionally, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective for the separation of flavonoid glycosides. The development of a specific chromatographic method will depend on the specific isomeric impurities present in your synthesis mixture.
Q4: What are the key analytical techniques for quality control of synthetic this compound?
A4: For the quality control of synthetic this compound, a combination of analytical methods is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing purity and quantifying the product.[2][7] To confirm the identity and structure of this compound and to characterize any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2] These techniques can differentiate between isomers and provide detailed structural information.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: While specific stability data for this compound is not extensively published, general guidelines for flavonoid stability should be followed. As an Active Pharmaceutical Ingredient (API), this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature or refrigerated to minimize degradation.[4][8] Stability testing under various conditions (e.g., temperature, humidity, light) as per ICH guidelines is crucial to determine the optimal storage conditions and shelf-life of your synthesized this compound.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Enzymatic Glucuronidation
| Possible Cause | Troubleshooting Step |
| Insufficient UDP-glucuronic acid (UDPGA) supply | Overexpress key enzymes in the UDPGA biosynthesis pathway, such as UDP-glucose dehydrogenase (ugd), in your microbial host.[3] Consider knocking out competing pathways that consume UDPGA.[3] |
| Low activity or incorrect regioselectivity of the UGT enzyme | Screen different UGTs from various sources (plants, microorganisms) to find one with high activity and specificity for the 6-hydroxyl group of scutellarein.[1][5] Consider protein engineering to improve the enzyme's catalytic efficiency and regioselectivity. |
| Poor solubility of the scutellarein substrate | Optimize the reaction buffer with co-solvents (e.g., DMSO, methanol) to improve the solubility of scutellarein without significantly inhibiting the UGT enzyme. |
| Product inhibition of the UGT enzyme | Implement in-situ product removal techniques, such as adsorption onto a resin, to continuously remove this compound from the reaction mixture and drive the reaction forward. |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Troubleshooting Step |
| The selected UGT lacks high regioselectivity | Perform a thorough screening of different UGT enzymes to identify one with a strong preference for the 6-OH position of scutellarein.[5] |
| Non-enzymatic glycosylation | Ensure that the reaction conditions (pH, temperature) are optimized for enzymatic activity and do not promote non-specific chemical reactions. |
| Substrate orientation in the enzyme's active site | If feasible, use molecular modeling and protein engineering to modify the active site of the UGT to favor the binding of scutellarein in an orientation that promotes 6-O-glucuronidation. |
Problem 3: Degradation of this compound During aken and Storage
| Possible Cause | Troubleshooting Step |
| Oxidation of the flavonoid core | Perform all synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the purification buffers and final formulation if compatible with the intended use. |
| Hydrolysis of the glucuronide linkage | Maintain a neutral pH during purification and in the final formulation. Avoid strongly acidic or basic conditions. |
| Photodegradation | Protect the reaction mixture, purified product, and stored samples from light by using amber-colored vessels or by working in a dark environment.[4] |
| Thermal degradation | Optimize reaction and purification temperatures to be as low as practical. Store the final product at recommended temperatures based on stability studies.[8][9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of this compound using a recombinant E. coli strain engineered for enhanced UDPGA production and expressing a scutellarein-6-O-glucuronosyltransferase.
-
Cultivation of Recombinant E. coli :
-
Inoculate a suitable volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotics with the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding.
-
-
Whole-Cell Biotransformation :
-
Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Add the scutellarein substrate (dissolved in a minimal amount of a co-solvent like DMSO) to the cell suspension. The final concentration of scutellarein should be optimized based on its solubility and potential substrate inhibition.
-
Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Product Extraction :
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant containing this compound with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general procedure for the purification of this compound from a crude synthesis mixture.
-
Sample Preparation :
-
Dissolve the crude this compound product in a suitable solvent, such as methanol or a mixture of the mobile phase components.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape. The gradient program needs to be optimized to achieve good separation of this compound from its isomers and other impurities.
-
Flow Rate : The flow rate will depend on the dimensions of the preparative column.
-
Detection : UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm or 330 nm).
-
-
Fraction Collection and Analysis :
-
Inject the prepared sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Enzymatic glucuronidation of scutellarein to this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mriglobal.org [mriglobal.org]
- 9. qlaboratories.com [qlaboratories.com]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Isoscutellarin Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscutellarin. The following information addresses potential issues of cytotoxicity that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Scutellarin?
This compound and Scutellarin are closely related flavonoid glycosides. In much of the scientific literature, the term "Scutellarin" is used to refer to the compound derived from Erigeron breviscapus. For the purpose of this guide, the terms are used interchangeably, reflecting the common usage in published research.
Q2: I thought this compound was protective. Why am I observing cytotoxicity?
While this compound is widely reported to have protective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties, it can exhibit cytotoxic effects under certain conditions.[1][2] Cytotoxicity is typically observed at high concentrations and may be dependent on the cell type and the duration of exposure. For instance, while it shows no significant cytotoxicity to normal lung epithelial cells (Beas-2B), it can reduce the viability of astrocytes at concentrations of 300-400 μM and human cardiac microvascular endothelial cells at 100 μM.[3][4][5]
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability as measured by assays like MTT or WST-1.
-
Changes in cell morphology, such as rounding, detachment from the culture plate, and membrane blebbing.
-
An increase in the population of apoptotic or necrotic cells, detectable by Annexin V and Propidium Iodide (PI) staining.
-
Activation of caspases (e.g., caspase-3, -8, -9) and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[6]
Q4: What are the potential molecular mechanisms behind this compound-induced cytotoxicity?
At cytotoxic concentrations, this compound appears to induce programmed cell death (apoptosis). The primary mechanisms identified, particularly in cancer cell lines, include:
-
Induction of Apoptosis: This is often mediated by the activation of the caspase cascade.[6][7]
-
Cell Cycle Arrest: this compound can cause cells to arrest at the G2/M phase of the cell cycle.[6]
-
Modulation of Apoptotic Regulators: It can increase the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[6]
Troubleshooting Guides
Problem: I am observing unexpectedly high levels of cell death in my this compound experiments.
If you are encountering high cytotoxicity, a systematic approach to troubleshooting is recommended. The following workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q: How can I proactively reduce this compound-induced cytotoxicity in my experiments?
To minimize off-target cytotoxic effects, especially when studying the protective properties of this compound, consider the following strategies:
-
Optimize Concentration and Exposure Time:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration range. Start with low concentrations and incrementally increase to find the threshold for cytotoxicity in your specific cell model.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48 hours) to determine if cytotoxicity is time-dependent. Shorter incubation times may be sufficient to observe the desired effect without inducing significant cell death.
-
-
Co-treatment with Antioxidants:
-
Rationale: Although this compound has antioxidant properties, excessive reactive oxygen species (ROS) can still lead to cellular damage. Co-administration of a well-known antioxidant, such as N-acetylcysteine (NAC), may help mitigate oxidative stress.
-
Implementation: Introduce the antioxidant to the cell culture medium along with this compound. Ensure you run controls with the antioxidant alone to account for any effects it may have on the cells.
-
-
Maintain Optimal Cell Culture Conditions:
-
Cell Density: Ensure that you are plating cells at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.
-
Media and Supplements: Use fresh, high-quality culture media and supplements. Components in expired or improperly stored media can degrade and contribute to cellular stress.
-
Quantitative Data Summary
The cytotoxic effects of this compound are concentration and cell-type dependent. The following tables summarize findings from various studies.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Observation | Concentration | Citation |
| PC3 | Human Prostate Cancer | Reduced cell viability | 100-600 µM | [6] |
| U251 | Human Glioma | IC50 | 267.4 µM | [4] |
| LN229 | Human Glioma | IC50 | 286.1 µM | [4] |
| Astrocytes | Normal Brain Cells | ~50% viability | 300-400 µM | [4] |
| HCMECs | Human Cardiac Microvascular Endothelial Cells | Cytotoxic | 100 µM | [5] |
| Beas-2B | Normal Human Lung Epithelial | No significant cytotoxicity | Not specified | [3] |
| HCT116 | Human Colon Cancer | No decrease in viability | up to 100 µM | [8] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effect of this compound on adherent cells in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95% using Trypan Blue.
-
Dilute the cell suspension to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Visualizations
Signaling Pathway: Intrinsic Apoptosis
High concentrations of this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Experimental Workflow
The following diagram outlines a general workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment and mitigation.
References
- 1. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Scutellarin on Human Cardiac Microvascular Endothelial Cells against Hypoxia-Reoxygenation Injury and Its Possible Target-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and chemosensitization effects of Scutellarin from traditional Chinese herb Scutellaria altissima L. in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice [frontiersin.org]
- 8. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isoscutellarin and Scutellarin
A comprehensive review for researchers and drug development professionals.
Introduction
Isoscutellarin and Scutellarin are flavonoid compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. Scutellarin, a flavonoid glucuronide, is a major active component isolated from the traditional Chinese herb Erigeron breviscapus. It has been extensively studied for its diverse pharmacological effects. This compound is a positional isomer of Scutellarin and is also considered one of its major metabolites. This guide provides a comparative overview of the biological activities of these two compounds, supported by experimental data, to aid researchers and professionals in drug development.
While extensive research is available for Scutellarin, there is a notable scarcity of studies specifically investigating the biological activities of this compound. Much of the available information on this compound is in the context of it being a metabolite of Scutellarin. Consequently, this comparison will primarily focus on the well-documented activities of Scutellarin, with available data on this compound presented where possible. It is important to note that direct comparative studies between this compound and Scutellarin are limited.
Comparative Overview of Biological Activities
Scutellarin has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. The following sections and tables summarize the key findings for Scutellarin. Due to the limited data on this compound, a direct quantitative comparison is challenging.
Anti-inflammatory Activity
Scutellarin has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
| Compound | Assay | Model System | Key Findings | Reference |
| Scutellarin | Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production. | [1] |
| Scutellarin | Carrageenan-induced paw edema | Rat model | Reduction in paw swelling. | [2] |
| Scutellarin | Cytokine Expression Analysis (ELISA, qRT-PCR) | LPS-stimulated microglial cells | Suppression of TNF-α and IL-1β expression. | [1] |
Antioxidant Activity
The antioxidant capacity of Scutellarin has been evaluated in various in vitro and in vivo models.
| Compound | Assay | Key Findings (IC50/EC50 values) | Reference |
| Scutellarin | DPPH radical scavenging assay | IC50: 17.56 µmol/L | [3] |
| Scutellarin | ABTS radical scavenging assay | IC50: 3.53 µmol/L | [3] |
| Scutellarin | Hydroxyl radical (•OH) scavenging assay | IC50: 3.19 mmol/L | [3] |
Note: In a comparative study with its aglycone, Scutellarein, Scutellarein demonstrated stronger antioxidant activity in several assays.[3]
Neuroprotective Activity
Scutellarin has shown significant neuroprotective effects in models of cerebral ischemia.
| Compound | Model System | Key Findings | Reference |
| Scutellarin | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and neurological deficit.[4] | [4][5] |
| Scutellarin | Oxygen-glucose deprivation (OGD) in PC12 cells | Attenuated neuronal apoptosis. | [6] |
| Scutellarin | MCAO/R model rats | Alleviated neuronal damage and apoptosis. | [5] |
Anti-cancer Activity
The anti-proliferative and pro-apoptotic effects of Scutellarin have been observed in various cancer cell lines.
| Compound | Cancer Cell Line | Key Findings | Reference |
| Scutellarin | H22 ascites tumor cells | Enhanced the anti-tumor effect of bleomycin and promoted apoptosis. | [7] |
| Scutellarin | Colorectal cancer cells (in vivo) | Reduced tumor-infiltrating TNFR2-expressing Tregs and increased interferon-γ-producing CD8+ T cells. | [8] |
| Scutellarin | Renal cell carcinoma cells | Inhibited cell proliferation via the PI3K/AKT/mTOR signaling pathway. | [8] |
Signaling Pathways
Scutellarin exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Scutellarin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9][10][11][12][13]
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solution to a DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[5][14][15][16][17]
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay determines the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[3][7][18][19][20][21]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and analyze the activation of signaling pathways.
-
Protein Extraction: Lyse treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[4][22][23][24]
Conclusion
Scutellarin exhibits a remarkable range of biological activities, positioning it as a promising candidate for the development of therapeutic agents for various diseases. Its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties are well-documented and are mediated through the modulation of multiple signaling pathways.
In contrast, the biological activities of this compound remain largely unexplored. As a major metabolite of Scutellarin, it is plausible that this compound contributes to the overall in vivo effects of Scutellarin. However, without direct comparative studies, it is difficult to ascertain the specific contributions and relative potency of this compound.
Future research should focus on elucidating the distinct pharmacological profile of this compound and conducting direct comparative studies with Scutellarin. Such investigations are crucial for a comprehensive understanding of their therapeutic potential and for guiding the development of new and more effective flavonoid-based drugs. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the reproducibility and comparability of their findings.
References
- 1. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Frontiers | Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice [frontiersin.org]
- 8. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult | PLOS One [journals.plos.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 4.4. Establishment of Middle Cerebral Artery Occlusion (MCAO) Rat Model [bio-protocol.org]
- 16. Tube-Forming Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. Study on Pharmacokinetics of Scutellarein in Rats [journal11.magtechjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Isoscutellarin: A Comparative Analysis of Its Antioxidant Prowess Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoscutellarin's Antioxidant Capacity
In the vast landscape of flavonoids, numerous compounds vie for attention due to their potential therapeutic properties, with antioxidant activity being a cornerstone of their beneficial effects. This compound, a flavone found in plants of the Scutellaria genus, has garnered interest for its biological activities. This guide provides a comparative analysis of this compound's antioxidant performance against other well-researched flavonoids—quercetin, kaempferol, and luteolin—supported by available experimental data.
Relative Antioxidant Performance: A Quantitative Comparison
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a common metric for comparing antioxidant activity; a lower IC50 value indicates higher antioxidant potency.
Direct comparative studies detailing the IC50 values of this compound alongside quercetin, kaempferol, and luteolin in all major antioxidant assays are limited in the current body of scientific literature. However, by compiling data from various sources, we can construct a comparative overview. It is crucial to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
This compound is the 7-O-glucuronide of scutellarein. Studies comparing the antioxidant activity of scutellarein and its glucuronide, scutellarin (an isomer of this compound), have shown that the aglycone form (scutellarein) generally exhibits stronger antioxidant activity in DPPH and ABTS assays[1]. This suggests that the glycosylation in this compound might result in a lower antioxidant capacity compared to its aglycone.
Below is a summary of reported antioxidant activities for the flavonoids of interest.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/µM) | ORAC (µmol TE/µmol) |
| This compound (as Scutellarin) | >100[1] | 18.4[1] | Not widely reported | Not widely reported |
| Scutellarein (Aglycone) | 10.2[1] | 5.3[1] | Not widely reported | Not widely reported |
| Quercetin | ~2 - 5[2] | ~1 - 3[2] | ~2.5 - 4.5 | ~2.8 - 6.7 |
| Kaempferol | ~5 - 15[2] | ~2 - 8[2] | ~1.5 - 3.0 | ~1.8 - 3.5 |
| Luteolin | ~3 - 10 | ~1.5 - 5 | ~2.0 - 4.0 | ~2.5 - 5.5 |
Note: The values presented are approximate ranges compiled from various sources and should be used for relative comparison only. The data for this compound is represented by its isomer, Scutellarin, for which more data is available.
Mechanistic Insights: Signaling Pathways in Oxidative Stress
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on scutellarin, the isomer of this compound, have demonstrated its ability to activate the Nrf2 pathway. Scutellarin has been shown to increase the nuclear translocation of Nrf2 and upregulate the expression of downstream antioxidant enzymes like HO-1[3][4]. It is highly probable that this compound shares this mechanism of action due to its structural similarity.
Caption: this compound's potential activation of the Nrf2 antioxidant pathway.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways, leading to either cell survival or cell death depending on the context. Some flavonoids have been shown to modulate MAPK signaling to protect against oxidative stress-induced damage. For instance, scutellarin has been reported to suppress the activation of p38 MAPK and JNK, which are often associated with inflammatory and apoptotic responses to oxidative stress[5][6]. By inhibiting these pro-inflammatory and pro-apoptotic pathways, this compound may contribute to cellular protection.
Caption: Putative modulation of MAPK signaling by this compound under oxidative stress.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standardized protocols for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound or other flavonoids) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 190 µL of the ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
Assay Procedure:
-
Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound.
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the sample, blank, or Trolox standard.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence decay kinetically over a period of 60-90 minutes with readings taken every 1-2 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).
Caption: General experimental workflow for comparative antioxidant assays.
Conclusion
While direct, comprehensive comparative data for this compound against other major flavonoids is still emerging, the available evidence suggests that its antioxidant activity may be more moderate compared to potent antioxidants like quercetin. The glycosidic linkage in this compound likely influences its radical scavenging capacity. However, its potential to modulate key antioxidant signaling pathways, such as the Nrf2 pathway, suggests that its protective effects in a biological system may extend beyond simple radical scavenging. Further head-to-head studies under standardized conditions are warranted to definitively position this compound within the spectrum of flavonoid antioxidant potencies and to fully elucidate its mechanisms of action. This will be crucial for guiding future research and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin alleviates cerebral ischemia/reperfusion by suppressing oxidative stress and inflammatory responses via MAPK/NF-κB pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scutellarin alleviates cerebral ischemia/reperfusion by suppressing oxidative stress and inflammatory responses via MAPK/NF‐κB pathways in rats (2022) | Yu-ming Zhang | 22 Citations [scispace.com]
Isoscutellarin: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarin, a flavonoid glycoside derived from traditional medicinal herbs like Erigeron breviscapus, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential anti-inflammatory, antioxidant, and anti-tumor properties. This guide provides a comparative overview of this compound's efficacy, drawing from available experimental data, and contrasts it with current standard-of-care drugs in relevant therapeutic areas. While direct head-to-head comparative studies are limited, this document aims to synthesize the existing evidence to inform future research and drug development efforts.
This compound in Oncological Applications
This compound has been investigated primarily for its potential to enhance the efficacy of existing chemotherapy agents and overcome drug resistance.
Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, this compound has been studied in combination with the standard-of-care chemotherapeutic agent, cisplatin.
Comparative Efficacy Data: this compound and Cisplatin in Cisplatin-Resistant NSCLC
| Treatment Group | Cell Line | IC50 of Cisplatin (µg/mL) | Tumor Weight (g) in Xenograft Model |
| Cisplatin alone | A549/DDP | 16.07 | ~1.0 |
| Cisplatin + this compound (120 µM) | A549/DDP | Reduced (Specific value not provided, but synergism shown) | ~0.5 |
Data synthesized from a study on cisplatin-resistant A549/DDP cells.
Experimental Protocol: In Vivo Xenograft Model for NSCLC
A study investigating the synergistic effect of this compound and cisplatin used a xenograft mouse model. Cisplatin-resistant A549/DDP cells, engineered to express luciferase (A549/DDP-Luc), were subcutaneously implanted into BALB/c nude mice. The treatment groups included: a control group, a group treated with cisplatin alone, and a group receiving a combination of cisplatin and this compound. Tumor growth was monitored using an in vivo imaging system (IVIS) to measure bioluminescence, and tumor dimensions were measured with a digital caliper every three days. After a 21-day treatment period, the mice were euthanized, and the tumors were harvested and weighed.
Signaling Pathway: this compound and Cisplatin in NSCLC
Caption: this compound's synergistic effect with cisplatin in NSCLC.
Colorectal Cancer (CRC)
Research in CRC has explored this compound's ability to resensitize cancer cells to oxaliplatin, a key component of the standard-of-care FOLFOX regimen.
Comparative Efficacy Data: this compound and Oxaliplatin in Oxaliplatin-Resistant CRC
| Treatment Group | Cell Line | IC50 of Oxaliplatin (µM) |
| Oxaliplatin alone | OR-SW480 | ~28 |
| Oxaliplatin + this compound | OR-SW480 | ~5.7 |
| Oxaliplatin alone | OR-HT29 | ~19.5 |
| Oxaliplatin + this compound | OR-HT29 | ~4.8 |
Data derived from a study on oxaliplatin-resistant (OR) colorectal cancer cell lines.
Experimental Protocol: In Vivo CRC Model
To assess the in vivo efficacy, a colorectal cancer model was established in mice using oxaliplatin-resistant OR-SW480 cells. The mice were divided into a control group, an oxaliplatin-only group, and a combination treatment group receiving both oxaliplatin and this compound. Tumor growth was monitored, and upon completion of the treatment regimen, tumors were resected and analyzed for markers of apoptosis, such as cleaved caspase-9 and caspase-3, and for the expression of key metabolic enzymes like PKM2.
Signaling Pathway: this compound and Oxaliplatin in CRC
Caption: this compound's mechanism for overcoming oxaliplatin resistance in CRC.
This compound in Cardiovascular Applications
This compound has demonstrated cardioprotective effects in preclinical models, particularly in the context of drug-induced cardiotoxicity and myocardial infarction.
Cardioprotection Against Doxorubicin-Induced Cardiotoxicity
Doxorubicin is an effective anticancer drug, but its use is limited by cardiotoxicity. This compound has been investigated as a potential protective agent against this side effect.
Comparative Efficacy Data: this compound in Doxorubicin-Induced Cardiotoxicity in Rats
| Parameter | Control Group | Doxorubicin Group | Doxorubicin + this compound Group |
| Serum LDH Activity (U/L) | 2032.7 ± 70.95 | 4057.8 ± 107.2 | 2595.9 ± 72.73 |
| Tissue MDA Level (nmol/mg protein) | 1.103 ± 0.09 | 2.083 ± 0.10 | 1.380 ± 0.06 |
| LVEF (%) | 78.72 ± 7.25 | 47.75 ± 15.79 | 76.70 ± 3.91 |
| LVFS (%) | 43.7 ± 6.76 | 20.66 ± 8.06 | 40.28 ± 3.68 |
LDH: Lactate Dehydrogenase, MDA: Malondialdehyde, LVEF: Left Ventricular Ejection Fraction, LVFS: Left Ventricular Fractional Shortening. Data from a rat model of doxorubicin-induced cardiotoxicity.
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity in Rats
Rats were divided into a control group, a doxorubicin-only group, and a group receiving both doxorubicin and this compound. Doxorubicin was administered as a single intraperitoneal injection, while this compound was given intravenously for three consecutive days. Cardiac function was assessed by measuring serum levels of cardiac injury markers (LDH and cTnT), tissue levels of the oxidative stress marker MDA, and by echocardiography to determine LVEF and LVFS. Histopathological examination of the heart tissue was also performed to assess for damage.
Myocardial Infarction
Preclinical studies have evaluated this compound's efficacy in an isoprenaline-induced myocardial infarction model in rats. However, direct comparative studies against standard-of-care drugs for myocardial infarction, such as beta-blockers (e.g., metoprolol) or ACE inhibitors (e.g., lisinopril), are currently lacking in the published literature.
Efficacy Data: this compound in Isoprenaline-Induced Myocardial Infarction in Rats
| Parameter | Control Group | Isoprenaline Group | Isoprenaline + this compound (40 mg/kg) Group |
| Serum CTn-T (ng/mL) | Undetectable | Significantly Elevated | Significantly Reduced |
| Serum CTn-I (ng/mL) | Undetectable | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | ~80 | ~200 | ~120 |
| Serum LDH (U/L) | ~400 | ~1200 | ~700 |
| Cardiac SOD Activity (U/mg protein) | ~25 | ~15 | ~22 |
| Cardiac MDA Content (nmol/mg protein) | ~2 | ~5 | ~3 |
CTn-T: Cardiac Troponin T, CTn-I: Cardiac Troponin I, AST: Aspartate Aminotransferase, LDH: Lactate Dehydrogenase, SOD: Superoxide Dismutase, MDA: Malondialdehyde. Approximate values synthesized from graphical data in preclinical studies.
Experimental Protocol: Isoprenaline-Induced Myocardial Infarction in Rats
Myocardial infarction is induced in rats via subcutaneous injection of isoprenaline. Treatment groups typically include a control, an isoprenaline-only group, and isoprenaline groups co-treated with varying doses of this compound. The protective effects are evaluated by measuring serum levels of cardiac injury markers, antioxidant enzyme activity (e.g., SOD, CAT), and lipid peroxidation markers (MDA) in heart tissue. Histopathological examination of the heart is also conducted to assess the extent of myocardial damage.
Experimental Workflow: Isoprenaline-Induced Myocardial Infarction Model
Caption: Workflow for evaluating this compound in a rat model of myocardial infarction.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a therapeutic agent, particularly as an adjunct to standard chemotherapy in oncology and as a cardioprotective agent. Its ability to modulate key signaling pathways involved in drug resistance and cellular damage is a significant finding.
However, a critical gap in the current research is the lack of direct, head-to-head comparative studies against standard-of-care drugs in primary disease models, such as myocardial infarction and colorectal cancer. While the synergistic and protective effects are noteworthy, the standalone efficacy of this compound in comparison to established treatments remains to be elucidated.
Future research should prioritize:
-
Direct Comparative Studies: Designing preclinical studies that include standard-of-care drug arms to directly compare the efficacy of this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Further investigation into the bioavailability, metabolism, and optimal dosing of this compound.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.
This guide provides a snapshot of the current understanding of this compound's efficacy. For researchers and drug development professionals, these findings should serve as a foundation for further investigation into the therapeutic potential of this natural compound.
A Head-to-Head Comparison of Isoscutellarin and Other Natural Compounds in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Isoscutellarin (typically studied as its aglycone, Scutellarein) and other prominent natural flavonoids—Quercetin, Luteolin, and Apigenin. We delve into their comparative performance in key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities. This objective analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways to aid in research and development decisions.
Comparative Analysis of Bioactivities
The therapeutic potential of flavonoids is vast, with subtle structural differences often leading to significant variations in biological activity. Here, we present a head-to-head comparison of Scutellarein, Quercetin, Luteolin, and Apigenin across three critical domains.
Antioxidant Activity
The ability of a compound to neutralize harmful free radicals is a cornerstone of its therapeutic potential, protecting cells from oxidative stress implicated in a myriad of diseases. The antioxidant capacity of these flavonoids is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Experimental Conditions | Reference |
| Scutellarein | 16.05 - 20.71 | Methanolic solution | [1][2] |
| Scutellarin | 17.56 - 17.88 | Methanolic solution | [1][3] |
| Quercetin | 1.84 (µg/ml) | Ethanolic solution | [4] |
| Luteolin | 2.10 (µg/ml) - 14 | Ethanolic solution / Not specified | [4][5] |
| Apigenin | Not specified in direct µM | Lower activity than Luteolin and Quercetin | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols across different studies.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The anti-inflammatory properties of these flavonoids are often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells).
| Compound | Inhibition of NO Production (IC50) | Key Mechanisms | Reference |
| Scutellarein | Not explicitly found as IC50 | Suppresses IL-6, CCL2, and CXCL8 production with IC50 values of 36.7 µM, 20.2 µM, and 13.2 µM, respectively in BEAS-2B cells.[2] Inhibits NO production in a dose-dependent manner in RAW 264.7 cells.[6] | [2][6] |
| Quercetin | Not explicitly found as IC50 | Inhibits pro-inflammatory cytokines and suppresses NF-κB signaling.[7] | [7] |
| Luteolin | Not explicitly found as IC50 | Reduces NO production in LPS-stimulated RAW 264.7 cells.[4] | [4] |
| Apigenin | Not explicitly found as IC50 | Inhibits NO production and suppresses iNOS and COX-2 expression.[8][9] | [8][9] |
Anticancer Activity
The potential of these natural compounds to inhibit cancer cell growth and induce apoptosis is a significant area of research. The MTT assay is a common method to assess cytotoxicity, with a lower IC50 value indicating greater potency against cancer cells.
| Compound | Cancer Cell Line | IC50 | Incubation Time | Reference |
| Scutellarin | SF-295 (Glioblastoma) | 92.556 µg/mL | Not Specified | [1] |
| U251 (Glioblastoma) | 273.567 µg/mL | Not Specified | [1] | |
| M059K (Glioblastoma) | 278.557 µg/mL | Not Specified | [1] | |
| Quercetin | A549 (Lung Cancer) | 8.65 µg/ml | 24h | [10] |
| A549 (Lung Cancer) | 5.14 µg/ml | 72h | [10] | |
| H69 (Lung Cancer) | 14.2 µg/ml | 24h | [10] | |
| H69 (Lung Cancer) | 9.18 µg/ml | 72h | [10] | |
| MCF-7 (Breast Cancer) | 73 µM | 48h | [11] | |
| T47D (Breast Cancer) | 50 µM | 48h | [12] | |
| Luteolin | HeLa (Cervical Cancer) | ~40 µM (for ~58% inhibition) | 24h | [13] |
| Apigenin | HeLa (Cervical Cancer) | ~40 µM (for ~52% inhibition) | 24h | [13] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development. Below are diagrams illustrating the key signaling pathways modulated by Scutellarein in its primary therapeutic activities.
Antioxidant and Anti-inflammatory Signaling of Scutellarin
Scutellarin and its aglycone, Scutellarein, exhibit potent antioxidant and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10] By inhibiting these pathways, they reduce the production of pro-inflammatory mediators. They also activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[10]
Caption: Scutellarin/Scutellarein signaling pathways in inflammation and oxidative stress.
Anticancer (Apoptosis) Signaling of Scutellarin
Scutellarin can induce apoptosis in cancer cells through various mechanisms, including the activation of the TGF-β1/smad2 pathway, leading to an increase in reactive oxygen species (ROS) and subsequent activation of caspase-3.[3] It has also been shown to modulate the PI3K/Akt pathway, a key regulator of cell survival.[14]
Caption: Scutellarin's pro-apoptotic signaling cascade in cancer cells.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vitro assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in activated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for a further period (e.g., 24 hours).
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Caption: Workflow for the nitric oxide inhibition assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
References
- 1. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarin Acts via MAPKs Pathway to Promote M2 Polarization of Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharma.researchfloor.org [pharma.researchfloor.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Isoscutellarin: A Comparative Analysis of Its Therapeutic Index and Safety Profile
An Objective Guide for Researchers and Drug Development Professionals
Isoscutellarin, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's therapeutic index and safety profile, drawing on available data for the compound and its close structural analog, Scutellarin. Due to the limited direct research on this compound's specific safety parameters, data from Scutellarin and other well-researched flavonoids such as Quercetin and Luteolin are included for comparative context. This guide aims to equip researchers and drug development professionals with the necessary data to inform further investigation into this compound's therapeutic potential.
Quantitative Safety and Efficacy Data
Table 1: Acute Toxicity Data for Selected Flavonoids
| Compound | Test Animal | Route of Administration | LD50 (Lethal Dose, 50%) | Citation |
| Scutellarin | Mouse | Oral | >10 g/kg | |
| Quercetin | Mouse | Oral | >16 g/kg | |
| Rat | Oral | 161 mg/kg | ||
| Luteolin | Mouse | Intraperitoneal | 180 mg/kg | |
| Rat | Oral | >5000 mg/kg | ||
| Rat | Intraperitoneal | 411 mg/kg |
LD50 is the dose required to be lethal to 50% of the tested population. A higher LD50 value generally indicates lower acute toxicity.
Table 2: In Vitro Cytotoxicity Data for Selected Flavonoids
| Compound | Cell Line | Assay | IC50 (Half-maximal Inhibitory Concentration) | Citation |
| This compound (Scutellarein) | RAW 264.7 (macrophages) | NO production | Not specified, but showed inhibition | |
| Quercetin | Colorectal cancer cell lines | Crystal violet assay | 10-50 µM | |
| Luteolin | Various cancer cell lines | Not specified | Not specified, but shows cytotoxic effects |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
MTT Assay Workflow
In Vivo Acute Oral Toxicity Study: OECD 423 Guideline (Acute Toxic Class Method)
This guideline is used to determine the acute oral toxicity of a substance.
Principle: The method involves administering the test substance to a small group of animals in a stepwise procedure using defined doses. The outcome (mortality or survival) in one step determines the dose for the next step.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. They are acclimatized to the laboratory conditions before the study.
-
Dose Formulation: The test substance (this compound) is typically formulated in a suitable vehicle (e.g., water or corn oil).
-
Dosing Procedure:
-
A starting dose is selected from a series of defined dose levels (5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed with the starting dose.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Dosing:
-
If mortality occurs, the next dose level is lower.
-
If no mortality occurs, the next dose level is higher.
-
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed. The method classifies the substance into a toxicity category.
Acute Oral Toxicity (OECD 423) Workflow
Signaling Pathway Analysis
Flavonoids, including this compound and its analogs, are known to exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and apoptosis.
Role in Disease: Dysregulation of this pathway is implicated in cancer and inflammatory diseases.
Modulation by Scutellarin (as a proxy for this compound): Studies have shown that Scutellarin can activate the PI3K/Akt pathway. This activation leads to the phosphorylation of Akt, which in turn can:
-
Promote cell survival by inhibiting pro-apoptotic proteins.
-
Reduce inflammation.
-
Offer neuroprotective effects.
This compound's effect on PI3K/Akt pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, inflammation, and apoptosis.
Role in Disease: This pathway is often dysregulated in cancer and inflammatory conditions.
Modulation by Scutellarin: Scutellarin has been shown to inhibit the activation of key MAPK proteins like p38 and JNK. This inhibition can lead to:
-
Reduced production of pro-inflammatory cytokines.
-
Decreased cellular stress responses.
-
Induction of apoptosis in cancer cells.
This compound's effect on MAPK pathway
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.
Role in Disease: Chronic activation of NF-κB is associated with many inflammatory diseases and some cancers.
Modulation by Scutellarein (the aglycone of this compound): Scutellarein has been demonstrated to inhibit the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby:
-
Decreasing the expression of pro-inflammatory genes (e.g., cytokines, chemokines).
-
Reducing the overall inflammatory response.
This compound's effect on NF-κB pathway
Conclusion
While direct and comprehensive data on the therapeutic index and safety profile of this compound are still emerging, the available information on its close analog, Scutellarin, suggests a favorable safety profile with low acute toxicity. Its potential therapeutic benefits appear to be mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis, including the PI3K/Akt, MAPK, and NF-κB pathways.
For researchers and drug development professionals, these findings provide a strong rationale for further investigation into this compound. Future studies should focus on establishing a definitive therapeutic index through rigorous preclinical and clinical trials, delineating its pharmacokinetic and pharmacodynamic properties, and further elucidating its precise mechanisms of action. Such research will be pivotal in unlocking the full therapeutic potential of this compound for a range of diseases.
Validating the Molecular Targets of Isoscutellarin: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proteomics-based approaches for validating the molecular targets of Isoscutellarin, a flavonoid with known anti-inflammatory and cardioprotective properties. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to assist researchers in designing effective target validation studies.
Introduction to this compound and Target Validation
This compound, a glucuronide form of Scutellarein, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] Its therapeutic potential in cardiovascular and neurodegenerative diseases is attributed to the modulation of multiple signaling pathways, such as NF-κB, Nrf2, and MAPK.[1][2][3] However, a comprehensive understanding of its direct molecular targets is crucial for its development as a therapeutic agent. Proteomics offers a powerful and unbiased approach to identify and validate these targets by analyzing the global protein expression and interaction changes within a biological system in response to the compound.[4][5][6]
Comparison of Proteomic Methodologies for Target Validation
Two primary proteomics-based strategies for identifying the molecular targets of small molecules are Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).
| Feature | Thermal Proteome Profiling (TPP) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Measures changes in protein thermal stability upon ligand binding. Direct binding of a compound stabilizes a protein, increasing its melting temperature.[7][8][9] | Utilizes an immobilized form of the compound (bait) to capture interacting proteins (prey) from a cell lysate.[5][6] |
| Advantages | - Label-free: Does not require modification of the compound.[7] - In-cell/in-vivo application: Can be performed in living cells, providing more physiologically relevant data.[7] - Identifies direct and indirect targets: Detects changes in the stability of direct targets and downstream effectors.[8] | - Direct interaction evidence: Provides strong evidence for direct physical interaction between the compound and the protein.[5] - High specificity: Can be designed to minimize non-specific binding. |
| Disadvantages | - Indirect evidence: Changes in thermal stability can be a consequence of indirect effects. - May not detect all targets: Some interactions may not significantly alter protein stability. | - Compound modification required: Immobilization of the compound may alter its binding properties. - Potential for non-specific binding: Proteins may bind to the affinity matrix or linker. - In-vitro approach: Typically performed on cell lysates, which may not fully represent the cellular environment. |
| Best Suited For | Unbiased, proteome-wide screening for potential drug targets and off-targets in a cellular context. | Validating direct binding interactions and identifying components of protein complexes that interact with the compound. |
Comparative Analysis: this compound vs. Quercetin
To illustrate the application of proteomics in target validation, we compare the known protein targets of this compound with those of Quercetin, a structurally similar and well-studied flavonoid with overlapping biological activities.
A proteomics study on human cardiac microvascular endothelial cells treated with Scutellarin (the active form of this compound) identified several differentially expressed proteins.[4] Similarly, proteomic analyses of Quercetin-treated cells have revealed its impact on various cellular processes.[9]
Table 1: Comparison of Differentially Expressed Proteins in Endothelial Cells Treated with this compound (Scutellarin) and Quercetin
| Protein Category | This compound (Scutellarin) Affected Proteins[4] | Quercetin Affected Proteins[9] | Overlapping Pathways/Functions |
| Chaperones/Heat Shock Proteins | Heat shock 60 kDa protein 1 (HSPD1), Chaperonin containing TCP1 subunit 6A (CCT6A) | Heat shock protein 90 (HSP90), Heat shock cognate 71 kDa protein (HSPA8) | Cellular stress response, protein folding |
| Cytoskeletal Proteins | Vimentin (VIM) | Actin, Tubulin | Cell structure, migration, and signaling |
| Metabolic Enzymes | Aldehyde dehydrogenase 2 (ALDH2) | Pyruvate kinase (PKM), ATP synthase subunits | Energy metabolism, redox balance |
| Signaling Proteins | Eukaryotic translation initiation factor 6 (EIF6) | 14-3-3 protein epsilon, Ras-related proteins | Signal transduction, cell proliferation |
Note: This table is a qualitative summary based on reported differentially expressed proteins. A direct quantitative comparison is limited by the availability of complete proteomics datasets in the public domain.
Signaling Pathway Modulation
Both this compound and Quercetin are known to modulate key inflammatory and stress-response signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and Quercetin have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[2][10][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Both flavonoids can modulate the activity of key kinases in this pathway, such as JNK and p38.[12][13][14]
Experimental Protocols
Detailed methodologies for the key proteomics experiments are provided below.
Thermal Proteome Profiling (TPP) Workflow
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and a control set with a vehicle.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes).
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry. This typically involves protein digestion into peptides (e.g., with trypsin) and labeling with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Plot the relative abundance of each protein as a function of temperature to generate melting curves. Compare the melting curves of the this compound-treated samples to the control samples. A shift in the melting curve indicates a change in protein stability and a potential target.[7][8]
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
Protocol:
-
Immobilization of this compound: Chemically link this compound to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a protein extract from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-immobilized beads to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were captured by the immobilized this compound.
-
Data Analysis: Compare the proteins identified in the this compound pulldown with those from a control pulldown (using beads without the compound) to identify specifically enriched proteins.[5][6]
Conclusion
Proteomics provides a powerful toolkit for the unbiased identification and validation of the molecular targets of this compound. Both TPP and AP-MS offer unique advantages and can be used in a complementary manner to provide a comprehensive understanding of a compound's mechanism of action. The comparative analysis with Quercetin highlights common pathways affected by these flavonoids, particularly in the context of endothelial cell function and inflammation. The experimental protocols and workflows provided in this guide offer a starting point for researchers to design and execute robust target validation studies for this compound and other natural products.
References
- 1. Quercetin attenuates cardiomyocyte apoptosis via inhibition of JNK and p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 4. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 10. GitHub - alex-bio/TPP: Thermal proteome profiling (TPP) [github.com]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of the proteome and protein oxidative modifications in primary human coronary artery endothelial cells and associated extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
Isoscutellarin's Potential Impact on F2-Isoprostanes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antioxidant compounds on lipid peroxidation is critical. This guide provides a comparative analysis of isoscutellarin's potential role in modulating F2-isoprostanes, a key biomarker of lipid peroxidation. Due to a lack of direct studies on this compound, this guide leverages data from its closely related glucuronide flavonoid, scutellarin, to infer its potential mechanisms and efficacy.
F2-isoprostanes are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid. They are considered a reliable and specific marker of oxidative stress in vivo. While direct evidence linking this compound to F2-isoprostane reduction is currently unavailable, extensive research on scutellarin demonstrates its potent antioxidant and anti-inflammatory properties, including the reduction of other lipid peroxidation markers such as malondialdehyde (MDA). This guide will therefore focus on the established effects of scutellarin as a proxy for this compound, comparing its activity with other relevant compounds.
Comparative Efficacy of Flavonoids on Lipid Peroxidation Markers
The following table summarizes the quantitative data on the effects of scutellarin and other antioxidant compounds on markers of lipid peroxidation. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
| Compound | Model System | Marker of Lipid Peroxidation | Dosage/Concentration | Observed Effect | Citation |
| Scutellarin | Isoprenaline-induced myocardial infarction in rats | Malondialdehyde (MDA) | 10, 20, 40 mg/kg | Dose-dependent decrease in MDA levels in heart tissue. | [1][2] |
| Scutellarin | High-fat diet-fed rats | Serum Malondialdehyde (MDA) | Not specified | Ameliorated oxidative stress in serum. | [3] |
| Scutellarin | H2O2-injured Human Umbilical Vein Endothelial Cells (HUVECs) | Reactive Oxygen Species (ROS) | Not specified | Reversed the deleterious alterations in ROS levels. | [3] |
| Quercetin | Isoproterenol-treated rats | Myocardial antioxidant enzymes | 50, 100, 150 mg/kg b.w. | Ameliorated myocardial oxidative injury. | [4] |
| α-Tocopherol | Tocopherol-deficient rats | Plasma and Heart F2-isoprostanes | AIN93-G diet | Significantly decreased F2-isoprostane levels. | [5] |
| Quercetin, Catechin, Epicatechin | Tocopherol-deficient rats | Plasma and Heart F2-isoprostanes | 0.5% in diet | Did not significantly decrease F2-isoprostane levels beyond the effect of α-tocopherol. | [5] |
Experimental Protocols
Accurate measurement of F2-isoprostanes is crucial for assessing lipid peroxidation. Below are detailed methodologies for two common analytical techniques.
F2-Isoprostane Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from a method for quantifying F2-isoprostanes in cellular systems.[6][7]
a. Sample Preparation:
-
Harvest cells in ice-cold phosphate-buffered saline (PBS).
-
Spike samples with a deuterated internal standard (e.g., 8-isoPGF2α-d4).
-
Homogenize the samples.
-
Perform solid-phase extraction (SPE) to purify and concentrate the isoprostanes.
b. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column to separate the F2-isoprostanes.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the concentration of F2-isoprostanes relative to their labeled internal standards.[6][7]
F2-Isoprostane Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a well-established technique for the in vivo measurement of F2-isoprostanes.[8]
a. Sample Preparation and Derivatization:
-
Extract F2-isoprostanes from biological fluids (e.g., plasma, urine).
-
Perform chemical derivatization to create a volatile derivative suitable for GC analysis. This typically involves esterification of the carboxyl group and conversion of hydroxyl groups to trimethylsilyl ethers.
b. GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized F2-isoprostanes on a capillary column.
-
Mass Spectrometry: Use a mass spectrometer in negative ion chemical ionization mode.
-
Quantification: Quantify the F2-isoprostanes based on the ratio of the signal from the endogenous compound to the deuterated internal standard.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonoids like scutellarin are often mediated through the activation of specific signaling pathways. The following diagrams illustrate the key antioxidant signaling pathway for flavonoids and a typical experimental workflow for assessing the impact of a compound on lipid peroxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. مقاله Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats [civilica.com]
- 3. Scutellarin protects against vascular endothelial dysfunction and prevents atherosclerosis via antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant and Immunity Activities of Quercetin in Isoproterenol-Treated Rats [mdpi.com]
- 5. Dietary flavonoids fail to suppress F2-isoprostane formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 7. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Isoscutellarin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle Isoscutellarin in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, it should be treated as a hazardous waste incident. The spilled chemical and any materials used for cleanup must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
Given the absence of specific data on the environmental and health hazards of this compound, it must be managed as hazardous waste. The following steps outline the recommended procedure for its disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats), as hazardous chemical waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce hazardous gases.[2] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[2]
-
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste.[3]
-
The container must be in good condition and have a secure, tight-fitting lid.[3]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Ensure the waste container is kept closed except when adding waste.[1]
-
SAAs must be inspected weekly for any signs of leakage.[2]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its disposal through your institution's EHS department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [3][4] Drain disposal is only permissible for small quantities of specific, non-hazardous chemicals with low toxicity, high water solubility, and a neutral pH, and this determination must be made by a qualified professional.[2][4]
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound or reportable quantities under regulations like the Resource Conservation and Recovery Act (RCRA). In the absence of such data, all quantities of this compound waste should be managed as hazardous.
Experimental Protocols
Detailed experimental protocols for the safe handling and use of this compound should be developed as part of a comprehensive risk assessment for any research project involving this compound. These protocols should incorporate the handling precautions and waste disposal procedures outlined in this guide. For instance, a protocol involving the preparation of this compound solutions should specify the use of a chemical fume hood, the required PPE, and the procedure for collecting and labeling the resulting waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
